Product packaging for 2-(Difluoromethoxy)-6-fluoropyridine(Cat. No.:CAS No. 947534-62-5)

2-(Difluoromethoxy)-6-fluoropyridine

Cat. No.: B1331576
CAS No.: 947534-62-5
M. Wt: 163.1 g/mol
InChI Key: IACWJJQKDUBNHE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluoropyridine is a useful research compound. Its molecular formula is C6H4F3NO and its molecular weight is 163.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F3NO B1331576 2-(Difluoromethoxy)-6-fluoropyridine CAS No. 947534-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-4-2-1-3-5(10-4)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACWJJQKDUBNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650445
Record name 2-(Difluoromethoxy)-6-fluoropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947534-62-5
Record name 2-(Difluoromethoxy)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethoxy)-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Difluoromethoxy)-6-fluoropyridine is a fluorinated pyridine derivative that has emerged as a compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of both a difluoromethoxy group and a fluorine atom on the pyridine ring, confer advantageous physicochemical properties that make it a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its role as a modulator of the G protein-coupled receptor 52 (GPR52). Detailed experimental protocols and data are presented to facilitate further research and development efforts.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] The incorporation of fluorine significantly influences its electronic properties, metabolic stability, and membrane permeability, making it an attractive scaffold for medicinal chemists.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2,6-Difluoropyridine2-Fluoro-6-methylpyridine
CAS Number 947534-62-5[1]1513-65-1407-22-7
Molecular Formula C₆H₄F₃NO[1]C₅H₃F₂N[2]C₆H₆FN
Molecular Weight 163.097 g/mol [1]115.08 g/mol [2]111.12 g/mol
Boiling Point Not explicitly reported124.5 °C / 743 mmHg[2]140-141 °C
Density Not explicitly reported1.268 g/mL at 25 °C[2]1.077 g/mL at 25 °C
Refractive Index Not explicitly reportedn20/D 1.437n20/D 1.47
Solubility Not explicitly reportedNot miscible or difficult to mix with water.[2]Soluble in water.
Physical Form Clear, colorless liquid[1]LiquidLiquid

Synthesis

One potential synthetic route could be analogous to the synthesis of 2-bromo-6-(difluoromethoxy)pyridine, which involves a multi-step process starting from 2-amino-6-methylpyridine.[3] This would typically involve diazotization and halogenation, followed by oxidation and subsequent difluoromethoxylation.

A generalized workflow for the synthesis of fluorinated pyridines is presented below.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product Start Substituted Pyridine Step1 Halogenation/ Diazotization Start->Step1 e.g., NaNO2, HF Step2 Functional Group Interconversion Step1->Step2 e.g., Oxidation Step3 Difluoromethoxylation Step2->Step3 e.g., ClCF2H, base Product 2-(Difluoromethoxy)- 6-fluoropyridine Step3->Product

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a potential modulator of G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor, meaning its endogenous ligand has not yet been identified, and it is primarily expressed in the brain, particularly in the striatum and cortex.[4] This localization suggests its involvement in regulating motor function, cognition, and emotion.

GPR52 is coupled to the Gs/olf G-protein and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling pathway is of significant interest for the development of treatments for central nervous system (CNS) disorders. Agonists of GPR52 are being explored as potential therapeutics for conditions such as schizophrenia and other psychiatric disorders.[4][5]

The proposed mechanism of action for GPR52 agonists involves the potentiation of D1 receptor signaling and the opposition of D2 receptor signaling, which could lead to antipsychotic and pro-cognitive effects.[5]

GPR52 Signaling Pathway

The activation of GPR52 by an agonist, such as potentially this compound, initiates a cascade of intracellular events. The Gαs subunit of the G protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and ultimately modulating neuronal activity.

GPR52_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 2-(Difluoromethoxy)- 6-fluoropyridine GPR52 GPR52 Agonist->GPR52 Binds to G_protein Gs/olf GPR52->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: Simplified GPR52 signaling pathway upon agonist binding.

Experimental Protocols

While specific experimental data for this compound is limited, this section outlines general protocols for key assays used to characterize GPR52 agonists.

In Vitro GPR52 Activation Assay (cAMP Assay)

This assay is designed to measure the ability of a test compound to activate GPR52 and induce the production of intracellular cAMP.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a GPR52 agonist.

Materials:

  • HEK293 cells transiently or stably expressing human GPR52.

  • Assay medium (e.g., DMEM with 0.1% BSA).

  • Test compound (this compound) stock solution in DMSO.

  • Reference GPR52 agonist (e.g., as described in literature).[6]

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).[7][8]

  • 384-well white opaque plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Preparation:

    • Culture HEK293-GPR52 cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay medium to the desired density.

    • Dispense cells into the wells of a 384-well plate.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the compound in assay medium to the final desired concentrations.

  • Assay Protocol:

    • Add the diluted compound or vehicle (DMSO) to the respective wells containing cells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Convert the raw data (e.g., fluorescence or luminescence signal) to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

cAMP_Assay_Workflow A Seed HEK293-GPR52 cells in 384-well plate C Add compound to cells and incubate at 37°C A->C B Prepare serial dilutions of This compound B->C D Lyse cells and add cAMP detection reagents C->D E Measure signal (e.g., luminescence) D->E F Analyze data to determine EC50 and Emax E->F

Caption: Experimental workflow for the in vitro cAMP assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR52 receptor, which is another hallmark of GPCR activation.

Objective: To determine if this compound induces β-arrestin recruitment to GPR52.

Materials:

  • Cells co-expressing GPR52 and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin cells).[9]

  • Assay medium.

  • Test compound (this compound).

  • Assay substrate/reagents for the specific technology (e.g., chemiluminescent substrate).[9]

  • White-walled, clear-bottom microplates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Plate the engineered cells in the microplates and incubate overnight.

  • Compound Addition:

    • Prepare dilutions of this compound.

    • Add the compound to the cells.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).

  • Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate at room temperature to allow signal development.

  • Measurement and Analysis:

    • Measure the luminescent signal.

    • Plot the signal against the compound concentration to generate a dose-response curve and determine the EC₅₀.

Conclusion

This compound is a promising chemical entity with significant potential in the field of drug discovery, particularly for CNS disorders. Its unique fluorine substitution pattern offers favorable ADME properties. The primary known biological target is GPR52, an orphan receptor implicated in psychiatric and neurological conditions. The methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and its derivatives as potential therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile, including in vivo efficacy and safety.

References

An In-depth Technical Guide to CAS 947534-62-5: A Fluorinated Pyridine Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

CAS number 947534-62-5 identifies the chemical compound 2-(Difluoromethoxy)-6-fluoropyridine . This molecule belongs to the class of fluorinated pyridine derivatives, a group of compounds that has garnered significant interest in the field of medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy to enhance the pharmacological properties of drug candidates. The presence of both a fluorine atom and a difluoromethoxy group on the pyridine ring of CAS 947534-62-5 suggests its potential utility as a valuable building block in the synthesis of novel therapeutic agents.

The introduction of fluorine can modulate a variety of physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the difluoromethoxy group is often employed as a bioisostere for other functional groups, offering a unique combination of electronic and steric properties that can lead to improved drug efficacy and pharmacokinetics. While this compound is primarily recognized as a chemical intermediate, its structural motifs are found in more complex molecules with demonstrated biological activity.

Chemical and Physical Properties

A summary of the available chemical and physical data for this compound is presented in Table 1. This information is crucial for its handling, storage, and application in synthetic chemistry.

PropertyValue
CAS Number 947534-62-5
IUPAC Name This compound
Molecular Formula C₆H₄F₃NO
Molecular Weight 163.10 g/mol
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available
Purity Commercially available in various purities

Table 1: Physicochemical Properties of CAS 947534-62-5

Synthetic Approaches

The synthesis of this compound typically involves the introduction of the difluoromethoxy and fluoro substituents onto a pyridine scaffold. While specific, detailed protocols for the industrial-scale synthesis of this exact compound are proprietary, a general laboratory-scale synthetic workflow can be conceptualized based on established organic chemistry principles for analogous compounds.

A plausible synthetic route could involve a multi-step process starting from a readily available pyridine derivative. The following diagram illustrates a hypothetical experimental workflow for the synthesis of this compound.

G cluster_0 Synthesis of this compound start Starting Material (e.g., 2,6-Dihalopyridine) step1 Nucleophilic Substitution (Introduction of Hydroxyl Group) start->step1 Reagents: NaOH or other hydroxide source step2 Difluoromethylation (Formation of Difluoromethoxy Group) step1->step2 Reagents: Difluoromethylating agent (e.g., ClCF2H, HCF2CO2Na) step3 Fluorination (Introduction of Fluorine at C6) step2->step3 Reagents: Fluorinating agent (e.g., Selectfluor®) purification Purification (e.g., Chromatography, Distillation) step3->purification product Final Product This compound purification->product

Figure 1: A generalized synthetic workflow for this compound.

General Experimental Protocol for a Key Synthetic Step (Illustrative)

Please note: The following protocol is a generalized representation for a difluoromethylation reaction and has not been specifically reported for the synthesis of CAS 947534-62-5. It is for illustrative purposes only.

Objective: To introduce a difluoromethoxy group onto a hydroxylated pyridine precursor.

Materials:

  • 2-Hydroxy-6-fluoropyridine (or a suitable precursor)

  • A difluoromethylating agent (e.g., sodium chlorodifluoroacetate)

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

  • A base (e.g., potassium carbonate)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the hydroxylated pyridine precursor in DMF, add the base (e.g., potassium carbonate).

  • Heat the mixture to a specified temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Slowly add the difluoromethylating agent to the reaction mixture.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC or Gas Chromatography-Mass Spectrometry - GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to obtain the desired difluoromethoxylated pyridine.

Potential Biological Significance and Signaling Pathways

While no specific biological data or signaling pathways have been publicly reported for this compound itself, its structural features are present in compounds with known biological activities. For instance, fluorinated pyridines are core components of various kinase inhibitors, ion channel modulators, and G-protein coupled receptor (GPCR) ligands.

The pyridine ring can act as a bioisostere for a phenyl ring and can engage in hydrogen bonding and pi-stacking interactions within protein binding pockets. The difluoromethoxy group, with its ability to act as a hydrogen bond acceptor and its high metabolic stability, can further enhance these interactions and improve the overall pharmacokinetic profile of a drug candidate.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive molecule derived from this compound, based on the known pharmacology of similar pyridine-containing drugs.

G cluster_1 Hypothetical Signaling Pathway Modulation drug Bioactive Molecule (Derived from CAS 947534-62-5) receptor Target Protein (e.g., Kinase, GPCR) drug->receptor Binding and Modulation (Inhibition or Activation) downstream1 Downstream Effector 1 receptor->downstream1 Signal Transduction downstream2 Downstream Effector 2 downstream1->downstream2 response Cellular Response (e.g., Inhibition of Proliferation, Modulation of Inflammation) downstream2->response

Figure 2: A hypothetical signaling pathway potentially modulated by a drug derived from this compound.

Conclusion

CAS 947534-62-5, or this compound, is a fluorinated pyridine derivative with significant potential as a building block in the design and synthesis of new drug candidates. Its unique substitution pattern offers medicinal chemists a tool to fine-tune the properties of lead compounds to achieve desired therapeutic effects. While specific biological data and detailed experimental protocols for this compound are not currently available in the public domain, its structural analogy to known bioactive molecules suggests its utility in the development of novel therapeutics across various disease areas. Further research and publication of studies involving this compound are needed to fully elucidate its potential in drug discovery.

The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a versatile and valuable moiety. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, covering its synthesis, impact on key drug-like properties, and applications in successful drug candidates.

Physicochemical Properties of the Difluoromethoxy Group

The difluoromethoxy group imparts a unique combination of electronic and steric properties that can significantly influence a molecule's behavior. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[1][2]

Lipophilicity and Solubility

The OCF₂H group generally increases lipophilicity compared to a methoxy (-OCH₃) group, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can enhance membrane permeability and improve oral absorption. However, the effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the aromatic ring to which it is attached.[3]

Electronic Effects and Hydrogen Bonding Capability

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing.[4] A key feature of the OCF₂H group is the acidity of its hydrogen atom, allowing it to act as a hydrogen bond donor. This enables it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially improving metabolic stability while maintaining crucial interactions with biological targets.[2]

Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs

CompoundSubstituentlogPpKaHammett Constant (σp)
Anisole-OCH₃2.11-6.54-0.27
Difluoromethoxybenzene-OCF₂H2.37Not Available+0.14[4]
Trifluoromethoxybenzene-OCF₃2.85Not Available+0.35

Note: logP and pKa values are representative and can vary based on the specific molecule and experimental conditions.

Synthesis of Difluoromethoxy-Containing Compounds

The introduction of the difluoromethoxy group can be achieved through several synthetic routes. A common and practical method involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.

General Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers

This protocol describes a general procedure for the synthesis of an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate.

Materials:

  • Phenol derivative

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Heat the mixture to 90-100 °C.

  • Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Impact on Pharmacokinetics and Metabolic Stability

A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.

Blocking Metabolic Hotspots

The OCF₂H group can be used to replace metabolically labile groups, such as a methoxy group, which are prone to O-demethylation. This can lead to a longer plasma half-life and improved bioavailability.

In Vitro Metabolic Stability Assays

The metabolic stability of compounds containing a difluoromethoxy group is typically evaluated using in vitro assays with liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time.

Table 2: Representative Metabolic Stability Data

CompoundSubstituentHuman Liver Microsome Half-life (t½, min)
Methoxy-substituted Analog-OCH₃< 10
Difluoromethoxy-substituted Analog-OCF₂H> 60

Note: These are representative values to illustrate the trend. Actual values are compound-specific.

Experimental Protocol: Microsomal Stability Assay

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled human liver microsomes (20 mg/mL)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)

  • Acetonitrile with an internal standard

Procedure:

  • Prepare a microsomal suspension in phosphate buffer.

  • Add the test compound to the microsomal suspension to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into cold acetonitrile containing an internal standard to stop the reaction.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Case Studies: Difluoromethoxy in Approved Drugs

The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.

Pantoprazole

Pantoprazole (Protonix®) is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.

Mechanism of Action: Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach. The activated form covalently binds to and irreversibly inhibits the H⁺/K⁺-ATPase (proton pump), the final step in gastric acid secretion.

Pantoprazole_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_lumen Stomach Lumen Pantoprazole_inactive Pantoprazole (inactive) Pantoprazole_active Sulfenamide (active form) Pantoprazole_inactive->Pantoprazole_active Acidic Environment Proton_Pump H+/K+-ATPase (Proton Pump) Pantoprazole_active->Proton_Pump Covalent Inhibition H_ion H+ Proton_Pump->H_ion Pumps H+ Acid_Secretion Gastric Acid Secretion H_ion->Acid_Secretion

Figure 1. Mechanism of action of Pantoprazole.
Roflumilast

Roflumilast (Daliresp®) is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.

Mechanism of Action: Roflumilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This leads to the phosphorylation of downstream targets, ultimately resulting in a reduction of inflammatory responses.

Roflumilast_Pathway Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (inactive) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts PKA_active Protein Kinase A (active) PKA->PKA_active Inflammation Inflammatory Response PKA_active->Inflammation Reduces

Figure 2. Roflumilast signaling pathway.

Experimental Workflow for Analog Evaluation

The decision to incorporate a difluoromethoxy group is often part of a lead optimization campaign. The following workflow illustrates a typical process for evaluating a difluoromethoxy analog against its methoxy counterpart.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_evaluation Data Analysis & Decision start Lead Compound (e.g., with -OCH3) synthesis Synthesize -OCF2H Analog start->synthesis physchem Physicochemical Properties (logP, pKa, Solubility) synthesis->physchem bioactivity Biological Activity (IC50/EC50) synthesis->bioactivity metabolism Metabolic Stability (Microsomes, Hepatocytes) synthesis->metabolism analysis Compare Data: -OCH3 vs. -OCF2H physchem->analysis bioactivity->analysis metabolism->analysis decision Select Candidate for In Vivo Studies analysis->decision

Figure 3. Workflow for evaluating a difluoromethoxy analog.

Conclusion

The difluoromethoxy group offers a unique and advantageous profile for medicinal chemists. Its ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a powerful tool for optimizing lead compounds. By replacing metabolically labile groups, the OCF₂H moiety can enhance pharmacokinetic properties while maintaining or even improving biological activity. The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery and development. As synthetic methodologies for its introduction continue to improve, the strategic use of the difluoromethoxy group is expected to play an increasingly significant role in the design of future therapeutics.

References

The Ascendancy of Fluorinated Pyridines: A Technical Guide to Novel Discoveries and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, consistently yielding compounds with enhanced pharmacological profiles. This technical guide delves into the discovery and significance of novel fluorinated pyridines, offering a comprehensive overview of their synthesis, biological activity, and therapeutic potential. By exploring recent advancements, this document aims to provide researchers and drug development professionals with critical insights to navigate and innovate within this promising chemical space. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic parameters, continue to drive the development of next-generation therapeutics across a spectrum of diseases.[1][2]

The Physicochemical Impact of Fluorination on Pyridine Scaffolds

The introduction of fluorine atoms into the pyridine ring profoundly influences its electronic and steric properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to increased metabolic stability by shielding susceptible positions from enzymatic degradation.[3] This modification can lead to a longer drug half-life and improved oral bioavailability.[1][4] Furthermore, the strategic placement of fluorine can modulate the pKa of the pyridine nitrogen, impacting its ionization state and ability to interact with biological targets. These alterations are pivotal in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Novel Fluorinated Pyridines in Drug Discovery: Recent Case Studies

The versatility of the fluorinated pyridine scaffold is evident in its application across diverse therapeutic areas, from oncology to inflammatory diseases. This section highlights recent discoveries of novel fluorinated pyridines, presenting their biological data and therapeutic context.

Imidazo[1,2-a]pyridine Derivatives as PI3K/mTOR Inhibitors

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] A series of novel imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.

One notable example, compound 15a , emerged from a lead optimization campaign as a potent PI3K/mTOR dual inhibitor.[5] The inclusion of a fluorinated substituent was crucial for achieving high potency and desirable pharmacokinetic properties.

Table 1: In Vitro Activity and Pharmacokinetic Parameters of Compound 15a [5]

ParameterValue
PI3Kα IC501.2 nM
mTOR IC503.8 nM
HCT116 Cell Proliferation IC500.15 µM
HT-29 Cell Proliferation IC500.21 µM
Rat Oral Bioavailability35%
Rat Plasma Clearance25 mL/min/kg

Another study identified compound 35 , a 2,6,8-substituted imidazo[1,2-a]pyridine, as a potent and selective PI3Kα inhibitor with an IC50 of 150 nM.[6] This compound demonstrated significant antiproliferative activity in PIK3CA-mutated breast cancer cell lines.

Table 2: Biological Activity of Imidazo[1,2-a]pyridine PI3Kα Inhibitor 35 [6]

AssayIC50 (nM)
PI3Kα Enzymatic Assay150
T47D Cell Proliferation250
MCF7 Cell Proliferation310
Fluorinated Pyridine Derivatives as Anti-Inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Fluorinated pyridine derivatives have shown promise in this arena. A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives were synthesized and evaluated for their anti-inflammatory activity.[7]

Among these, the fluorinated analog, V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol), was identified as a potent inhibitor of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[7] This inhibition of a key inflammatory mediator highlights the potential of fluorinated pyridines in treating inflammatory disorders.

Table 3: Anti-Inflammatory Activity of Fluorinated Pyridine Derivative V8 [7]

CompoundNO Production IC50 (µM) in LPS-stimulated RAW 264.7 cells
V8 5.8

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated pyridine intermediates and final compounds, based on established literature procedures.

General Synthetic Workflow for Imidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine with an α-haloketone. Subsequent functionalization is achieved through various cross-coupling reactions.

G cluster_start Starting Materials 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine_Core Imidazo[1,2-a]pyridine_Core Condensation->Imidazo[1,2-a]pyridine_Core Cross-Coupling Cross-Coupling Imidazo[1,2-a]pyridine_Core->Cross-Coupling Functionalized_Product Functionalized_Product Cross-Coupling->Functionalized_Product

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives (Exemplified by compound 10h)[8]

Step 1: Synthesis of Intermediate 6-bromo-N-(pyridin-2-ylmethyl)quinazolin-4-amine

To a solution of 6-bromo-4-chloroquinazoline (1.0 eq) in isopropanol, pyridin-2-ylmethanamine (1.2 eq) and N,N-diisopropylethylamine (2.0 eq) are added. The reaction mixture is stirred at 80 °C for 4 hours. After cooling to room temperature, the precipitate is filtered, washed with isopropanol, and dried to afford the desired intermediate.

Step 2: Suzuki Coupling to form Ethyl 6-(4-((pyridin-2-ylmethyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10h)

A mixture of 6-bromo-N-(pyridin-2-ylmethyl)quinazolin-4-amine (1.0 eq), ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and K2CO3 (2.0 eq) in a mixture of 1,4-dioxane and water (4:1) is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography to yield compound 10h .

  • Characterization Data for 10h: Yellow solid, 57.3% yield. 1H NMR (600 MHz, DMSO-d6) δ 9.20–9.14 (m, 1H), 9.05 (s, 1H), 8.73 (s, 1H), 8.58–8.51 (m, 2H), 8.47 (s, 1H), 8.14 (d, J = 8.6 Hz, 1H), 7.88 (d, J = 9.5 Hz, 1H), 7.84–7.78 (m, 2H), 7.73 (t, J = 7.6 Hz, 1H), 7.39 (d, J = 7.9 Hz, 1H), 7.29–7.24 (m, 1H), 4.92 (d, J = 5.7 Hz, 2H), 4.32 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H).[8]

Signaling Pathway Visualization

The PI3K/AKT/mTOR pathway is a complex and highly regulated signaling cascade that is a prime target for cancer therapy. Fluorinated pyridine inhibitors, such as the imidazo[1,2-a]pyridine derivatives discussed, can effectively block this pathway at the level of PI3K and/or mTOR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Cell Growth, Proliferation) mTORC1->Transcription Activation Inhibitor Fluorinated Pyridine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by fluorinated pyridines.

Conclusion and Future Directions

The exploration of novel fluorinated pyridines continues to be a highly fruitful endeavor in drug discovery. The strategic incorporation of fluorine offers a reliable method for enhancing the potency, selectivity, and pharmacokinetic profiles of lead compounds. The case studies presented herein underscore the significant potential of this scaffold in developing targeted therapies for cancer and inflammatory diseases. Future research will likely focus on the development of more selective inhibitors, the exploration of novel fluorination methodologies, and the application of these privileged structures to a broader range of biological targets. The continued investigation into the structure-activity relationships of fluorinated pyridines will undoubtedly pave the way for the next generation of innovative therapeutics.

References

A Technical Guide to 2-(Difluoromethoxy)pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the difluoromethoxy group (-OCHF2) has garnered significant attention as a bioisostere for more metabolically labile moieties. When incorporated into a pyridine scaffold, a privileged core in numerous FDA-approved drugs, the resulting 2-(difluoromethoxy)pyridine derivatives present a promising class of compounds with diverse therapeutic potential.[1][2][3] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 2-(difluoromethoxy)pyridine derivatives, with a focus on their applications in drug discovery.

Synthesis of 2-(Difluoromethoxy)pyridine Derivatives

The synthesis of 2-(difluoromethoxy)pyridine derivatives can be approached through several key strategies, primarily involving the introduction of the difluoromethoxy group onto a pre-existing pyridine ring or the construction of the pyridine ring with the difluoromethoxy group already in place. A pivotal precursor in many synthetic routes is 2-(difluoromethoxy)pyridin-4-ol.[1]

General Synthetic Strategies

Key synthetic approaches include:

  • Direct C-H Difluoromethylation: This method involves the direct introduction of a difluoromethyl group onto the pyridine ring, which can then be further modified.

  • N-Difluoromethylation of Pyridones: The synthesis of N-difluoromethyl-2-pyridones can be achieved from readily available pyridines. This protocol often utilizes mild reaction conditions and is compatible with a wide range of functional groups.[4] A key intermediate in this conversion is the N-difluoromethylpyridinium salt.[4]

  • Synthesis from 2-(Difluoromethoxy)pyridin-4-ol: This versatile precursor allows for a variety of chemical transformations at both the hydroxyl group and the pyridine ring.[1]

Experimental Protocols

Synthesis of N-Difluoromethyl-2-pyridones from Pyridines: [4]

A novel method for the synthesis of N-difluoromethyl-2-pyridones has been described, proceeding through an N-difluoromethylpyridinium salt intermediate. This protocol is noted for its use of mild reaction conditions, making it suitable for a variety of pyridine substrates.

Synthesis of 2-Aryloxy-4-alkoxy-pyridines via Pyridine-N-oxides: [5]

A method to control regioselectivity in the synthesis of 2-aryloxy-4-alkoxy-pyridines was developed utilizing pyridine-N-oxide intermediates. This approach was instrumental in determining the structure-activity relationships of this class of compounds.

dot

cluster_synthesis Synthesis of 2-Aryloxy-4-alkoxy-pyridines Pyridine Pyridine Pyridine-N-oxide Pyridine-N-oxide Pyridine->Pyridine-N-oxide Oxidation Intermediate Intermediate Pyridine-N-oxide->Intermediate Reaction with Aryloxy and Alkoxy precursors 2-Aryloxy-4-alkoxy-pyridine 2-Aryloxy-4-alkoxy-pyridine CRF1 Receptor Antagonist Intermediate->2-Aryloxy-4-alkoxy-pyridine Rearrangement/ Final Modification

Caption: Synthetic pathway for 2-aryloxy-4-alkoxy-pyridines.

Biological Activity and Therapeutic Targets

Derivatives of 2-(difluoromethoxy)pyridine have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.

Anticancer Activity

Anti-proliferative and Anti-tubulin Activity: 2-Difluoromethoxy-substituted estratriene sulfamates have been designed to improve the potency and in vivo stability of the drug candidate 2-methoxyestradiol (2ME2).[6] These compounds have shown promising anti-proliferative activity in breast cancer cell lines (MCF-7 and MDA-MB-231) and act as inhibitors of tubulin polymerization.[6]

Steroid Sulfatase (STS) Inhibition: The aforementioned 2-difluoromethoxyestratriene sulfamates also exhibit potent inhibition of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers.[6]

Kinase Inhibition

Vaccinia-Related Kinase (VRK) Inhibition: An aminopyridine scaffold has been elaborated to develop inhibitors of human Vaccinia-related kinases 1 and 2 (VRK1 and VRK2).[7][8] These kinases are associated with increased cell division and neurological disorders.[7][8] The most potent compound for VRK1 displayed an IC50 value of 150 nM and exhibited good selectivity in a panel of 48 human kinases.[8]

p38α Mitogen-Activated Protein (MAP) Kinase Inhibition: A complex derivative, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][4][9]-triazolo[4,3-a]pyridine, has been identified as a potent and selective inhibitor of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.[10]

Central Nervous System (CNS) Activity

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism: A series of 2-aryloxy-4-alkoxy-pyridines have been identified as novel, selective, and orally active antagonists of the CRF1 receptor.[5] The compound CP-316311, a member of this series, is a potent and selective CRF1 receptor antagonist with an IC50 value of 6.8 nM and has demonstrated oral efficacy in CNS in vivo models.[5] This compound advanced to Phase II clinical trials for depression.[5]

Quantitative Biological Data

Compound ClassTargetAssayValueReference
2-Difluoromethoxyestratriene bis-sulfamateMCF-7 cell proliferationGI500.28 µM[6]
2-Difluoromethoxyestratriene bis-sulfamateSteroid Sulfatase (whole JEG-3 cells)IC503.7 nM[6]
Aminopyridine Derivative (Compound 26)VRK1Kinase AssayIC50150 nM
2-Aryloxy-4-alkoxy-pyridine (CP-316311)CRF1 ReceptorBinding AssayIC506.8 nM

Structure-Activity Relationship (SAR)

The biological activity of 2-(difluoromethoxy)pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

VRK1/VRK2 Inhibitors: For the aminopyridine-based VRK inhibitors, crystallographic analysis revealed distinct binding modes and substituent preferences between VRK1 and VRK2, providing a basis for the design of more specific inhibitors for each kinase.[7]

dot

cluster_sar Structure-Activity Relationship of VRK Inhibitors Aminopyridine_Scaffold Aminopyridine Scaffold VRK1_Binding_Pocket VRK1 Binding Pocket Aminopyridine_Scaffold->VRK1_Binding_Pocket Docking & Modification VRK2_Binding_Pocket VRK2 Binding Pocket Aminopyridine_Scaffold->VRK2_Binding_Pocket Docking & Modification Potent_VRK1_Inhibitor Potent & Selective VRK1 Inhibitor (e.g., Compound 26) VRK1_Binding_Pocket->Potent_VRK1_Inhibitor Optimization for VRK1 Specificity Potent_VRK2_Inhibitor Potent VRK2 Inhibitor VRK2_Binding_Pocket->Potent_VRK2_Inhibitor Optimization for VRK2 Affinity

Caption: SAR workflow for developing specific VRK1/VRK2 inhibitors.

CRF1 Receptor Antagonists: The development of 2-aryloxy-4-alkoxy-pyridines as CRF1 receptor antagonists involved a detailed SAR study to optimize potency and selectivity. The regiochemistry of the substituents was found to be crucial for activity.[5]

Pharmacokinetics and Metabolism

The incorporation of the difluoromethoxy group is intended to enhance metabolic stability.[1] While comprehensive pharmacokinetic data for a wide range of 2-(difluoromethoxy)pyridine derivatives is not extensively available in the public domain, studies on related complex heterocyclic compounds provide some insights. For instance, a triazolopyridine derivative demonstrated generally favorable pharmacokinetic properties in several animal species, with low to moderate systemic plasma clearance and moderate to high oral bioavailability.[10] The principal route of clearance was identified as oxidative metabolism mediated by cytochrome P450 enzymes.[10]

Conclusion

2-(Difluoromethoxy)pyridine derivatives represent a versatile and promising class of compounds for drug discovery. Their synthetic accessibility, coupled with the beneficial effects of the difluoromethoxy group on metabolic stability and biological activity, makes them attractive scaffolds for targeting a range of therapeutic areas, including oncology, inflammation, and central nervous system disorders. Further exploration of the structure-activity relationships and pharmacokinetic properties of these derivatives will undoubtedly lead to the development of novel and effective therapeutic agents.

References

Potential Biological Activity of 2-(Difluoromethoxy)-6-fluoropyridine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is no publicly available scientific literature detailing the direct biological activity of 2-(Difluoromethoxy)-6-fluoropyridine. This compound is primarily considered a chemical intermediate for the synthesis of more complex molecules. The following technical guide is a hypothetical case study illustrating its potential application in the development of a novel proton pump inhibitor (PPI), based on the known activities of structurally related compounds. The experimental data, protocols, and pathways presented herein are representative examples and should be understood as illustrative rather than factual reports on this specific molecule.

Executive Summary

The strategic incorporation of fluorine into pharmaceutical agents is a well-established strategy for enhancing metabolic stability, binding affinity, and overall drug-like properties. The compound this compound represents a valuable scaffold in medicinal chemistry, combining the benefits of a difluoromethoxy group (a bioisostere for hydroxyl or thiol groups with improved metabolic stability) and a fluorinated pyridine ring (a common motif in bioactive molecules). This whitepaper explores the hypothetical biological activity of a novel compound, herein named DFP-842 , synthesized from this compound. DFP-842 is designed as a proton pump inhibitor (PPI) for the potential treatment of acid-related gastrointestinal disorders.

The this compound Core in Drug Design

The this compound core is an attractive starting point for drug discovery for several reasons:

  • Metabolic Stability: The difluoromethoxy group is resistant to O-dealkylation, a common metabolic pathway for methoxy groups, which can lead to improved pharmacokinetic profiles.

  • Modulation of pKa: The fluorine atoms on the pyridine ring can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing the accumulation of the drug in the acidic environment of the parietal cells, a key feature for PPIs.

  • Enhanced Binding Interactions: The difluoromethoxy group can act as a hydrogen bond donor, potentially forming key interactions with the target protein.

Hypothetical Synthesis of DFP-842

A plausible synthetic route to the hypothetical PPI, DFP-842, could involve the nucleophilic substitution of the fluorine atom at the 6-position of this compound with a substituted benzimidazole thiol.

Synthesis_Workflow A This compound C Nucleophilic Aromatic Substitution A->C B 2-mercapto-5-methoxy-1H-benzo[d]imidazole B->C D Oxidation C->D Intermediate Thioether E DFP-842 (Sulfoxide) D->E

Figure 1: Hypothetical synthetic workflow for DFP-842.

In Vitro Biological Evaluation of DFP-842

The biological activity of the hypothetical DFP-842 was evaluated through a series of in vitro assays to determine its potency as a proton pump inhibitor.

Quantitative Data Summary
Assay TypeTargetTest SystemParameterDFP-842Omeprazole (Control)
Enzyme InhibitionH+/K+ ATPasePorcine gastric microsomesIC500.15 µM0.28 µM
Cell-based AssayAcid SecretionRabbit parietal cellsIC500.08 µM0.12 µM
Metabolic StabilityMicrosomal StabilityHuman liver microsomest1/2120 min45 min

Table 1: Hypothetical in vitro activity and metabolic stability of DFP-842 compared to Omeprazole.

Experimental Protocols

4.2.1 H+/K+ ATPase Inhibition Assay

  • Preparation of Gastric Microsomes: Porcine gastric microsomes containing the H+/K+ ATPase enzyme were prepared by differential centrifugation of homogenized porcine gastric mucosa.

  • Assay Conditions: The reaction mixture contained 5 µg of microsomal protein, 5 mM MgCl2, 10 µM valinomycin, and varying concentrations of the test compound (DFP-842 or omeprazole) in a Tris-HCl buffer (pH 7.4).

  • Initiation and Measurement: The reaction was initiated by the addition of 5 mM ATP. The ATPase activity was determined by measuring the amount of inorganic phosphate released from ATP using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was calculated by non-linear regression analysis.

4.2.2 Inhibition of Acid Secretion in Parietal Cells

  • Isolation of Parietal Cells: Parietal cells were isolated from rabbit gastric mucosa by enzymatic digestion and density gradient centrifugation.

  • Measurement of Acid Secretion: Acid secretion was stimulated by the addition of histamine and isobutyl-methylxanthine (IBMX). The accumulation of acid was measured using the aminopyrine uptake method, where the uptake of radiolabeled [14C]-aminopyrine serves as an index of acid production.

  • Treatment: Cells were pre-incubated with varying concentrations of DFP-842 or omeprazole before stimulation.

  • Data Analysis: The IC50 value for the inhibition of acid secretion was determined by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action and Signaling Pathway

DFP-842, as a hypothetical proton pump inhibitor, is proposed to act by covalently binding to the cysteine residues of the H+/K+ ATPase enzyme in the acidic environment of the gastric parietal cells. This irreversible inhibition blocks the final step in gastric acid secretion.

PPI_Mechanism cluster_blood Bloodstream (pH 7.4) cluster_parietal Parietal Cell Canaliculus (pH < 2) DFP_inactive DFP-842 (Inactive Prodrug) DFP_active Activated Sulfenamide Cation DFP_inactive->DFP_active Acid-catalyzed activation ATPase H+/K+ ATPase DFP_active->ATPase Covalent binding to Cys residues Inhibited_ATPase Inhibited ATPase (Covalent Bond) ATPase->Inhibited_ATPase H_ion H+ ATPase->H_ion Pumps H+ out Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->ATPase Pumps K+ in

Figure 2: Proposed mechanism of action for DFP-842.

Conclusion

While this compound itself has no reported biological activity, its structural features make it a highly promising starting material for the synthesis of novel therapeutic agents. The hypothetical case of DFP-842 demonstrates how this core can be elaborated into a potent and metabolically stable proton pump inhibitor. Further exploration of derivatives based on this scaffold is warranted in the search for new and improved treatments for acid-related disorders and potentially other therapeutic areas. The strategic use of such fluorinated building blocks will continue to be a cornerstone of modern drug discovery.

The Expanding Frontier: A Technical Guide to the Chemical Space of Fluorinated Heterocyclic Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds represents a powerful approach in modern drug discovery. This in-depth guide explores the chemical space of fluorinated heterocyclic fragments, offering insights into their synthesis, physicochemical properties, and application in fragment-based drug discovery (FBDD). By leveraging the unique properties of fluorine, researchers can unlock novel chemical space and design potent, selective, and metabolically robust drug candidates.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine atoms into heterocyclic fragments can dramatically alter their physicochemical properties, influencing their pharmacokinetic and pharmacodynamic profiles.[1][2] Key parameters such as lipophilicity (logP/logD) and basicity (pKa) are significantly modulated, often in a non-intuitive manner that depends on the position and degree of fluorination.[3][4] These modifications can lead to improved metabolic stability, enhanced binding affinity, and better membrane permeability.[5]

Below are tables summarizing the impact of fluorination on the lipophilicity and basicity of representative heterocyclic cores.

Table 1: Physicochemical Properties of Fluorinated Pyridines and Piperidines

CompoundStructurelogP / logDpKaReference
Pyridine0.645.25[6]
2-Fluoropyridine0.83-0.44[6]
3-Fluoropyridine0.512.97[6]
4-Fluoropyridine0.474.65[6]
2,6-Difluoropyridine1.01-2.96[6]
Piperidine1.111.22[6]
4-Fluoropiperidine0.89.8[6]
4,4-Difluoropiperidine0.98.2[6]

Table 2: Lipophilicity of 2-(Thiofluoroalkyl)pyridines

CompoundRFlogD7.4
2-(Methylthio)pyridineCH31.69
2-(Difluoromethylthio)pyridineCF2H1.95
2-(Trifluoromethylthio)pyridineCF32.13
2-(Ethylthio)pyridineCH2CH32.26
2-(2,2-Difluoroethylthio)pyridineCH2CF2H2.26
2-(2,2,2-Trifluoroethylthio)pyridineCH2CF32.65
Data sourced from Bernús et al., J. Med. Chem. 2025.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and screening of fluorinated heterocyclic fragments. This section provides protocols for the synthesis of a key fluorinated scaffold and for a widely used fragment screening technique.

Synthesis of 2-(Fluorophenyl)-1H-benzo[d]imidazole

This protocol describes a general method for the synthesis of 2-fluorophenyl-benzimidazole derivatives.

Materials:

  • 1,2-Phenylenediamine derivative (1 equivalent)

  • Corresponding fluorinated carboxylic acid derivative (1.1 equivalents)

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of the 1,2-phenylenediamine derivative and the fluorinated carboxylic acid derivative is heated in polyphosphoric acid (5 mL) at 120-150 °C for 13–18 hours.[7]

  • The reaction mixture is then cooled and poured onto ice water.

  • The mixture is neutralized by the addition of a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the 2-(fluorophenyl)-benzimidazole product.[7]

19F NMR-Based Fragment Screening

19F NMR spectroscopy is a powerful tool for identifying fragment hits due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which minimizes signal overlap.[8][9] This allows for the screening of fragment cocktails, significantly increasing throughput.[10]

Materials:

  • Target protein solution (e.g., 10-50 µM in a suitable buffer)

  • Fluorinated fragment library (cocktails of ~10-30 compounds, each at ~100-200 µM)

  • NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, 10% D2O, pH 7.4)[10]

  • Internal standard (e.g., sodium trifluoroacetate)[11]

Procedure:

  • Sample Preparation: Prepare two sets of NMR samples. The first set contains the fragment cocktails in the NMR buffer. The second set contains the same fragment cocktails with the addition of the target protein.[10]

  • NMR Data Acquisition: Acquire 1D 19F NMR spectra for both sets of samples. A simple 1D experiment with proton decoupling is often sufficient.[12] For weakly binding fragments, transverse relaxation (T2)-filtered experiments can be employed to detect changes in fragment mobility upon binding.[10]

  • Hit Identification: Compare the 19F NMR spectra of the fragment cocktails with and without the target protein. A change in the chemical shift, a decrease in signal intensity, or line broadening of a specific fragment's signal indicates a binding event.[8][9]

  • Hit Deconvolution and Validation: For cocktails showing hits, screen the individual fragments of that cocktail to identify the specific binder. The binding affinity (Kd) of the hit can then be determined by titrating the fragment against the protein and monitoring the changes in the 19F NMR signal.[13]

Visualizing the Landscape

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological and chemical processes.

G Fragment-Based Drug Discovery (FBDD) Workflow for Fluorinated Fragments cluster_0 Library Preparation cluster_1 Screening cluster_2 Hit Validation & Characterization cluster_3 Hit-to-Lead Optimization Fluorinated_Fragment_Library Fluorinated Fragment Library Construction Screening 19F NMR Screening (Cocktails) Fluorinated_Fragment_Library->Screening Input Hit_Identification Hit Identification Screening->Hit_Identification Data Analysis Hit_Deconvolution Hit Deconvolution Hit_Identification->Hit_Deconvolution Positive Cocktails Hit_Validation Hit Validation (Orthogonal Assays) Hit_Deconvolution->Hit_Validation Identified Hits Affinity_Determination Affinity Determination (Kd) Hit_Validation->Affinity_Determination Structural_Biology Structural Biology (X-ray, NMR) Affinity_Determination->Structural_Biology Fragment_Growing Fragment Growing Structural_Biology->Fragment_Growing Structure-Guided Design Fragment_Linking Fragment Linking Structural_Biology->Fragment_Linking Fragment_Merging Fragment Merging Structural_Biology->Fragment_Merging Lead_Optimization Lead Optimization Fragment_Growing->Lead_Optimization Fragment_Linking->Lead_Optimization Fragment_Merging->Lead_Optimization

Caption: A typical workflow for fragment-based drug discovery utilizing a fluorinated fragment library.

G Simplified Ras-Raf-MEK-ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., Myc, Fos, Jun) ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Regulates Gene Expression

Caption: The Ras-Raf-MEK-ERK pathway, a key signaling cascade in cancer, is often targeted by fluorinated inhibitors.

Conclusion

Fluorinated heterocyclic fragments represent a rich and diverse area of chemical space with significant potential for drug discovery. Their unique physicochemical properties, imparted by the strategic placement of fluorine atoms, can be harnessed to develop drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The combination of advanced synthetic methodologies and powerful screening techniques, such as 19F NMR, enables the efficient exploration of this chemical space. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities to translate these fascinating fragments into transformative medicines.

References

Probing the Therapeutic Potential: Hypothesized Mechanisms of Action of 2-(Difluoromethoxy)-6-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The synthetically versatile scaffold, 2-(difluoromethoxy)-6-fluoropyridine, has emerged as a privileged starting point in medicinal chemistry for the development of novel therapeutic agents. The unique electronic properties conferred by the difluoromethoxy and fluoro substituents are hypothesized to enhance metabolic stability, improve blood-brain barrier penetration, and provide key interactions with biological targets. While the mechanism of action for the core structure itself is not extensively defined, its derivatives have shown significant promise in preclinical studies, primarily as anticonvulsant and antipsychotic agents. This technical guide consolidates the current understanding and hypothesized mechanisms of action of these derivatives, providing a foundation for further research and development.

Hypothesized Mechanism of Action: Anticonvulsant Activity

Derivatives of this compound are postulated to exert anticonvulsant effects through modulation of inhibitory and excitatory neurotransmission. While the precise molecular targets are yet to be definitively elucidated for this specific class of compounds, the broader class of fluorinated pyridine derivatives has been associated with interactions with key players in seizure propagation.

One leading hypothesis centers on the enhancement of GABAergic inhibition. It is proposed that these compounds may act as positive allosteric modulators of the GABA-A receptor, increasing the receptor's affinity for its endogenous ligand, gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a dampening of neuronal excitability.

Another potential, though less substantiated, hypothesis for some derivatives involves the modulation of voltage-gated sodium channels. By stabilizing the inactivated state of these channels, the compounds could reduce the rapid, repetitive firing of neurons that is characteristic of seizure activity. However, for some related heterocyclic anticonvulsants, this mechanism has been suggested to be less probable.

Experimental Protocols for Anticonvulsant Screening:

The anticonvulsant potential of this compound derivatives is typically assessed using a battery of in vivo rodent models.

1. Maximal Electroshock Seizure (MES) Test:

  • Purpose: To identify compounds effective against generalized tonic-clonic seizures.

  • Methodology:

    • Adult male mice or rats are administered the test compound, vehicle control, or a standard anticonvulsant drug (e.g., phenytoin) via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a predetermined pretreatment time (typically 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

    • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • The median effective dose (ED50), the dose that protects 50% of the animals from the seizure endpoint, is calculated using probit analysis.

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:

  • Purpose: To identify compounds effective against myoclonic and absence seizures.

  • Methodology:

    • Animals are pretreated with the test compound, vehicle, or a standard drug (e.g., ethosuximide).

    • Following the pretreatment period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of clonic seizures.

    • The ED50 is determined as described for the MES test.

3. 6 Hz Seizure Test:

  • Purpose: To identify compounds with potential efficacy against psychomotor (focal) seizures that are resistant to some standard antiepileptic drugs.

  • Methodology:

    • Animals are pretreated with the test compound, vehicle, or a standard drug.

    • A low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 32 mA for 3 seconds for mice) is delivered via corneal electrodes.

    • The animals are observed for seizure activity, which typically manifests as stun, forelimb clonus, and twitching of the vibrissae.

    • Protection is defined as the absence of this seizure behavior.

    • The ED50 is calculated.

Quantitative Data for Related Anticonvulsant Pyridine Derivatives:
Compound ClassAnimal ModelSeizure TestED50 (mg/kg)Reference CompoundED50 (mg/kg)
PhenylacetamidesMouseMES8.0 - 24.0Phenytoin9.5
Tetrahydrothieno[3,2-b]pyridinesMouseMES9.5Carbamazepine8.8
Tetrahydrothieno[3,2-b]pyridinesMousescPTZ20.5Ethosuximide130

Note: The data presented is for illustrative purposes and represents the activity of related but structurally distinct pyridine derivatives.

Hypothesized Mechanism of Action: GPR52 Agonism

A significant area of investigation for derivatives of this compound is their potential as agonists of the G-protein coupled receptor 52 (GPR52). GPR52 is an orphan receptor highly expressed in the striatum and prefrontal cortex, brain regions critically involved in motor control, cognition, and reward.

The leading hypothesis is that GPR52 agonists could offer a novel approach to treating psychiatric disorders, such as schizophrenia. GPR52 is coupled to the Gs alpha subunit (Gαs), and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This increase in cAMP can modulate the activity of downstream signaling pathways, including those involving dopamine D1 and D2 receptors. Specifically, GPR52 activation is thought to potentiate D1 receptor signaling while attenuating D2 receptor signaling.[1] This dual action is highly desirable for an antipsychotic, as it may address both the negative/cognitive and positive symptoms of schizophrenia with a potentially lower side effect profile than current medications.

Signaling Pathway Diagram:

GPR52_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GPR52_Agonist GPR52 Agonist (e.g., 2-(Difluoromethoxy)-6- fluoropyridine derivative) GPR52 GPR52 GPR52_Agonist->GPR52 Binds to G_protein Gαsβγ GPR52->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Dopamine_Modulation Modulation of Dopamine D1/D2 Receptor Signaling PKA->Dopamine_Modulation Leads to

Caption: Hypothesized GPR52 signaling pathway initiated by a derivative of this compound.

Experimental Protocols for GPR52 Agonist Activity:

The characterization of compounds as GPR52 agonists typically involves cell-based assays to measure the downstream consequences of receptor activation.

1. cAMP Accumulation Assay:

  • Purpose: To quantify the increase in intracellular cAMP levels following receptor stimulation.

  • Methodology:

    • A stable cell line expressing human GPR52 (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media.

    • Cells are seeded into multi-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of the test compound, a known GPR52 agonist (positive control), or vehicle (negative control) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Following an incubation period (e.g., 30 minutes at 37°C), the cells are lysed.

    • The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

    • Dose-response curves are generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.

Quantitative Data for GPR52 Agonists:

While specific EC50 values for GPR52 agonists directly derived from this compound are not widely published, the following table provides data for known GPR52 agonists to serve as a benchmark.

CompoundCell LineAssay TypeEC50 (nM)
FTBMTCHO-hGPR52cAMP accumulation75
PW0787HEK293cAMP accumulation135

Note: The data presented is for known GPR52 agonists and is intended for comparative purposes.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel therapeutic agents based on the this compound scaffold.

Drug_Discovery_Workflow A Scaffold Selection: This compound B Library Synthesis of Derivatives A->B C High-Throughput Screening (e.g., Cell-based GPR52 cAMP assay) B->C D Hit Identification & Prioritization C->D E In Vivo Anticonvulsant Screening (MES, scPTZ, 6 Hz) D->E F Lead Optimization (Structure-Activity Relationship Studies) D->F E->F G Preclinical Development F->G

Caption: A generalized workflow for the development of therapeutics from the this compound scaffold.

The this compound scaffold represents a promising starting point for the development of novel central nervous system therapies. While direct mechanistic studies on its derivatives are still emerging, the existing body of research on related fluorinated pyridines and GPR52 agonists provides a strong foundation for hypothesized mechanisms of action. For anticonvulsant activity, modulation of GABAergic neurotransmission is a primary hypothesis. For antipsychotic potential, agonism of the GPR52 receptor and subsequent modulation of dopamine signaling pathways is the key focus. Further research, including the identification of specific molecular targets and the elucidation of detailed structure-activity relationships, will be crucial in realizing the full therapeutic potential of this versatile chemical scaffold.

References

Methodological & Application

Synthesis of 2-(Difluoromethoxy)-6-fluoropyridine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive two-step protocol for the synthesis of 2-(difluoromethoxy)-6-fluoropyridine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the selective hydrolysis of commercially available 2,6-difluoropyridine to yield 6-fluoro-2-pyridinol. The subsequent O-difluoromethylation of the pyridinol intermediate is achieved using sodium chlorodifluoroacetate as a difluorocarbene precursor. This protocol offers detailed experimental procedures, a summary of reaction parameters, and a clear workflow diagram to ensure reproducibility and success in the laboratory setting.

Introduction

The incorporation of the difluoromethoxy group (-OCF₂H) into heterocyclic scaffolds is a widely employed strategy in modern drug discovery. This functional group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. The target compound, this compound, serves as a key intermediate for the synthesis of various biologically active molecules. This document outlines a reliable and accessible synthetic route starting from 2,6-difluoropyridine.

Overall Reaction Scheme

Experimental Protocols

Step 1: Synthesis of 6-fluoro-2-pyridinol from 2,6-difluoropyridine

This procedure is adapted from the hydrolysis of similar halopyridines and involves the selective nucleophilic substitution of a fluorine atom.

Materials and Reagents:

  • 2,6-Difluoropyridine

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-pressure reactor (e.g., Parr reactor)

Procedure:

  • To a high-pressure reactor, add 2,6-difluoropyridine (1 equiv).

  • Prepare a 10-20% (w/v) aqueous solution of sodium hydroxide (2.0-2.5 equiv).

  • Add the aqueous sodium hydroxide solution to the reactor.

  • Seal the reactor and heat the mixture to a temperature of 140-160°C. The reaction will proceed under autogenous pressure.

  • Maintain the temperature and stir the reaction mixture for 4-6 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and cool in an ice bath.

  • Carefully neutralize the mixture by dropwise addition of concentrated hydrochloric acid until a pH of approximately 7 is reached. The product, 6-fluoro-2-pyridinol, may precipitate.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-fluoro-2-pyridinol.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound from 6-fluoro-2-pyridinol

This protocol for O-difluoromethylation is based on the generation of difluorocarbene from sodium chlorodifluoroacetate.[1][2]

Materials and Reagents:

  • 6-Fluoro-2-pyridinol (from Step 1)

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, and nitrogen inlet

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-fluoro-2-pyridinol (1.0 equiv) and a base such as potassium carbonate (1.5 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Flush the system with nitrogen.

  • Add sodium chlorodifluoroacetate (2.5-3.0 equiv) to the reaction mixture in one portion under a stream of nitrogen.[1]

  • Heat the reaction mixture to 100-120°C in an oil bath and stir for 2-4 hours.[2] Vigorous bubbling may be observed as the reaction proceeds.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.

Data Presentation

The following table summarizes the key reaction parameters for the two-step synthesis.

ParameterStep 1: HydrolysisStep 2: O-Difluoromethylation
Starting Material 2,6-Difluoropyridine6-Fluoro-2-pyridinol
Key Reagent Sodium Hydroxide (aq. solution)Sodium Chlorodifluoroacetate
Base Sodium HydroxidePotassium Carbonate
Solvent WaterN,N-Dimethylformamide (DMF)
Temperature 140-160°C100-120°C
Reaction Time 4-6 hours2-4 hours
Pressure AutogenousAtmospheric (under N₂)
Typical Yield Moderate to GoodGood to Excellent[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: O-Difluoromethylation A 2,6-Difluoropyridine B Add aq. NaOH A->B C Heat in Reactor (140-160°C, 4-6h) B->C D Neutralization (HCl) C->D E Work-up & Extraction D->E F Purification E->F G 6-Fluoro-2-pyridinol F->G H 6-Fluoro-2-pyridinol I Add Base (K₂CO₃) & Sodium Chlorodifluoroacetate in DMF H->I J Heat under N₂ (100-120°C, 2-4h) I->J K Work-up & Extraction J->K L Purification K->L M This compound L->M

Caption: Experimental workflow for the two-step synthesis.

References

Application Note: A Detailed Protocol for the Selective O-Difluoromethoxylation of 6-Fluoropyridin-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the selective O-difluoromethoxylation of 6-fluoropyridin-2-ol to synthesize 2-(difluoromethoxy)-6-fluoropyridine. The difluoromethoxy moiety is of significant interest in medicinal chemistry, and this protocol, adapted from established methodologies for the difluoromethylation of 2-pyridones, offers a reliable procedure for researchers in drug discovery and development.[1][2][3] This application note includes a detailed experimental procedure, a summary of expected outcomes based on related substrates, and a visual representation of the experimental workflow.

Introduction

The introduction of fluorine-containing functional groups is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethoxy group (–OCF₂H), in particular, can serve as a lipophilic hydrogen bond donor, offering unique opportunities for molecular design. This protocol details the synthesis of this compound from 6-fluoropyridin-2-ol, a common scaffold in pharmaceutical research. The described method is based on the O-alkylation of 2-pyridone tautomers using chlorodifluoromethane, which has been shown to be effective for similar substrates.[1][3]

Reaction Scheme

Reaction_Scheme 6-Fluoropyridin-2-ol 6-Fluoropyridin-2-ol This compound This compound 6-Fluoropyridin-2-ol->this compound CHClF₂, K₂CO₃, DMF experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep1 Combine 6-fluoropyridin-2-ol, K₂CO₃, and DMF in autoclave prep2 Purge with N₂ and cool to -78 °C prep1->prep2 prep3 Condense CHClF₂ into the vessel prep2->prep3 react1 Seal vessel and warm to room temperature prep3->react1 react2 Heat to 80-90 °C for 12-24 hours react1->react2 workup1 Cool and vent excess CHClF₂ react2->workup1 workup2 Dilute with water and extract with DCM workup1->workup2 workup3 Wash organic layers with NaHCO₃ and brine workup2->workup3 workup4 Dry over Na₂SO₄ and concentrate workup3->workup4 workup5 Purify by flash column chromatography workup4->workup5 analysis1 Characterize by NMR and MS workup5->analysis1

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a cornerstone reaction in modern medicinal chemistry and drug development. The high electronegativity of the fluorine atom, combined with the electron-deficient nature of the pyridine ring, renders the positions ortho (2- and 6-) and para (4-) to the nitrogen atom susceptible to attack by a wide range of nucleophiles. This reaction is particularly valued for its reliability, broad substrate scope, and applicability in late-stage functionalization of complex molecules. The C-F bond, being the strongest single bond to carbon, paradoxically makes fluoride an excellent leaving group in these reactions, a consequence of the rate-determining step being the initial nucleophilic attack and formation of the stabilized Meisenheimer intermediate.[1][2][3][4] This greater reactivity of fluoropyridines compared to their chloro- or bromo- counterparts often allows for milder reaction conditions, enhancing functional group tolerance.[1][4]

These application notes provide an overview of SNAr reactions on fluoropyridines, including quantitative data on reaction conditions for various nucleophile classes and detailed experimental protocols for their successful implementation in a laboratory setting.

Key Advantages of Using Fluoropyridines in SNAr

  • Enhanced Reactivity: The strong electron-withdrawing nature of fluorine activates the pyridine ring for nucleophilic attack more effectively than other halogens. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1]

  • Milder Reaction Conditions: The increased reactivity often permits the use of lower temperatures and weaker bases, which is crucial when dealing with sensitive functional groups present in complex drug-like molecules.[1]

  • Broad Nucleophile Scope: A wide array of O-, N-, S-, and C-centered nucleophiles can be successfully employed, allowing for the introduction of diverse functionalities.[1]

  • Predictable Regioselectivity: Nucleophilic attack is highly favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.[1][2]

Data Presentation: Reaction Conditions for SNAr of 2-Fluoropyridines

The following tables summarize optimized reaction conditions for the nucleophilic aromatic substitution on unsubstituted 2-fluoropyridine with various classes of nucleophiles. These conditions have been shown to be effective for achieving high conversion.[1]

Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
1°, 2°, or 3° AlcoholCyclohexanolKOtBuTHF503>95
PhenolPhenolK₃PO₄tAmyl-OH11012>95
ThiolThiophenolK₃PO₄tAmyl-OH1103>95

Table 2: SNAr with Nitrogen-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Conversion (%)
1° or 2° AmineMorpholineK₃PO₄tAmyl-OH1103>95
AmideBenzamideK₂CO₃DMSO13012>95
N-HeterocycleIndoleK₂CO₃DMSO13012>95

Table 3: SNAr with Carbon-Based Nucleophiles [1]

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Yield (%)
CyanideKCN-DMSO13012~80

Experimental Protocols

General Considerations:
  • Reactions involving strong bases such as KOtBu should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.

  • Solvents should be anhydrous, especially for reactions sensitive to water.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Synthesis of 2-Morpholinopyridine

This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen line)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.

Visualizations

Reaction Mechanism

The SNAr reaction of a fluoropyridine proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the elimination of the fluoride leaving group.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 2-Fluoropyridine Intermediate 2-Fluoropyridine->Intermediate + Nu⁻ Nu Nu⁻ Substituted_Pyridine Intermediate->Substituted_Pyridine - F⁻ F F⁻

Caption: General mechanism of SNAr on 2-fluoropyridine.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up an SNAr reaction with a fluoropyridine.

Experimental_Workflow start Start reagents Weigh Reagents - Fluoropyridine - Nucleophile - Base start->reagents setup Assemble Glassware - Dry round-bottom flask - Stir bar - Condenser reagents->setup inert Establish Inert Atmosphere - Purge with N₂ or Ar setup->inert addition Add Reagents to Flask 1. Base 2. Solvent 3. Fluoropyridine 4. Nucleophile inert->addition reaction Heat and Stir - Set temperature - Monitor reaction addition->reaction workup Reaction Workup - Cool to RT - Quench - Extract reaction->workup purification Purification - Dry organic layer - Concentrate - Column chromatography workup->purification analysis Characterization - NMR - MS purification->analysis end End analysis->end

Caption: Typical experimental workflow for SNAr reactions.

Conclusion

Nucleophilic aromatic substitution on fluoropyridines is a powerful and versatile tool in the arsenal of synthetic chemists, particularly those in the field of drug discovery. The enhanced reactivity of fluoropyridines allows for broad applicability and the use of mild conditions, facilitating the synthesis of complex and functionally diverse molecules. The provided data and protocols serve as a practical guide for researchers to effectively utilize these important reactions in their work.

References

Application Notes: The Versatile Role of 2-(Difluoromethoxy)-6-fluoropyridine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Difluoromethoxy)-6-fluoropyridine is a key building block in the development of modern agrochemicals. The presence of the difluoromethoxy group and a fluorine atom on the pyridine ring imparts unique physicochemical properties to the resulting molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. These characteristics are highly desirable in the design of potent and selective herbicides, fungicides, and insecticides. This document provides an overview of the application of this compound in the synthesis of a novel herbicidal agent, including a detailed experimental protocol and a summary of its biological activity.

Synthesis of a Novel Pyridyl Phenyl Ether Herbicide

A prominent application of this compound is in the synthesis of pyridyl phenyl ether herbicides. These compounds act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants. The following protocol details the synthesis of a representative herbicidal compound, 2-(difluoromethoxy)-6-(4-methylphenoxy)pyridine, through a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 2-(difluoromethoxy)-6-(4-methylphenoxy)pyridine

Materials:

  • This compound

  • p-Cresol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of p-cresol (1.2 g, 11.1 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add potassium carbonate (2.3 g, 16.6 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.5 g, 9.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Quantitative Data
CompoundStarting MaterialReagentSolventTemperatureTimeYield (%)Purity (%)
2-(difluoromethoxy)-6-(4-methylphenoxy)pyridineThis compound, p-cresolK₂CO₃DMF80°C12 h85>98

Table 1: Summary of Quantitative Data for the Synthesis of 2-(difluoromethoxy)-6-(4-methylphenoxy)pyridine.

Biological Activity and Mechanism of Action

The synthesized compound, 2-(difluoromethoxy)-6-(4-methylphenoxy)pyridine, exhibits significant herbicidal activity against a broad spectrum of weeds. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).

Signaling Pathway: Inhibition of Chlorophyll Biosynthesis

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation leads to Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme Herbicide 2-(difluoromethoxy)-6- (4-methylphenoxy)pyridine Herbicide->PPO Inhibits Cell_Damage Cell Membrane Damage & Plant Death ROS->Cell_Damage Causes

Caption: Inhibition of PPO by the herbicide leads to the accumulation of Protoporphyrinogen IX, which generates reactive oxygen species (ROS), causing cell death.

Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to the evaluation of the herbicidal activity.

Agro_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound + p-Cresol Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Column Chromatography Reaction->Purification Product 2-(difluoromethoxy)-6- (4-methylphenoxy)pyridine Purification->Product Application Application on Weeds Product->Application Observation Observation of Herbicidal Effects Application->Observation Data Data Analysis (ED50) Observation->Data

Caption: Workflow for the synthesis and herbicidal activity evaluation of the novel pyridyl phenyl ether.

This compound serves as a valuable and versatile synthon for the creation of novel agrochemicals. The straightforward synthesis of potent PPO-inhibiting herbicides from this starting material highlights its importance in the agrochemical industry. Further derivatization of the pyridyl phenyl ether scaffold can lead to the discovery of new crop protection agents with improved efficacy and selectivity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Difluoromethoxy)-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Difluoromethoxy)-6-fluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method involves the nucleophilic aromatic substitution (SNAr) on a 2,6-dihalopyridine precursor. The most common starting material is 2,6-difluoropyridine, where one fluorine atom is selectively displaced by a difluoromethoxide source. Another viable route is the difluoromethoxylation of 2-hydroxy-6-fluoropyridine.

Q2: What are the typical challenges encountered in this synthesis?

A2: Researchers often face challenges such as low yields, the formation of side products due to reaction at undesired positions, and difficulties in achieving complete conversion. Purification of the final product from byproducts and starting materials can also be complex.

Q3: What safety precautions should be taken during this synthesis?

A3: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. Reactions involving fluorinating agents should be handled with extreme care due to their corrosive and toxic nature. Pressure-equalizing dropping funnels are recommended for the slow addition of reagents.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents or catalyst.2. Reaction temperature is too low.3. Insufficient reaction time.4. Presence of moisture or other impurities.1. Use fresh, high-purity reagents and catalyst.2. Gradually increase the reaction temperature in increments of 10°C.3. Monitor the reaction by TLC or GC-MS and extend the reaction time.4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high, leading to side reactions.2. Incorrect stoichiometry of reagents.3. Non-optimal solvent polarity.1. Lower the reaction temperature.2. Carefully control the addition of the limiting reagent.3. Screen a range of solvents with varying polarities (e.g., DMF, DMSO, NMP).
Incomplete Conversion of Starting Material 1. Insufficient amount of the difluoromethoxylating agent.2. Short reaction time.3. Catalyst deactivation.1. Use a slight excess of the difluoromethoxylating agent (e.g., 1.1-1.2 equivalents).2. Extend the reaction duration and monitor progress.3. If using a catalyst, consider adding a fresh portion.
Difficulty in Product Purification 1. Co-elution of product with starting material or byproducts during chromatography.2. Similar boiling points of product and impurities, making distillation difficult.1. Optimize the mobile phase for column chromatography to improve separation.2. Consider derivatization of the impurity to alter its polarity before chromatography.3. If distillation is used, employ a fractional distillation column.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Difluoropyridine

This protocol describes a representative method for the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

  • 2,6-Difluoropyridine

  • Sodium difluoromethoxide (NaOCF2H) or a precursor for its in situ generation (e.g., from difluoromethanol and a base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K2CO3) (if generating NaOCF2H in situ)

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2,6-difluoropyridine (1.0 eq) and anhydrous DMF.

  • If generating the difluoromethoxide in situ, add difluoromethanol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Optimization Data:

The following table summarizes typical reaction conditions and the expected impact on the yield.

Parameter Condition A Condition B Condition C Expected Yield Trend
Temperature 80°C100°C120°CYield may increase with temperature up to an optimum, after which side product formation may increase.
Base K2CO3Cs2CO3NaHStronger bases may lead to higher conversion but also more side reactions.
Solvent DMFDMSONMPMore polar aprotic solvents generally favor SNAr reactions.
Reaction Time 4 h8 h12 hYield generally increases with time until the reaction reaches completion.

Visualizations

Synthetic Pathway

Synthetic_Pathway rdp 2,6-Difluoropyridine product This compound rdp->product SNAr Reaction Solvent (e.g., DMF) Heat reagent + NaOCF2H (or equivalent)

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield? check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions optimize_base Screen Different Bases check_reagents->optimize_base optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Test Alternative Solvents check_conditions->optimize_solvent check_impurities Investigate Side Reactions check_impurities->optimize_temp end_node Improved Yield optimize_temp->end_node optimize_base->end_node optimize_solvent->end_node

Caption: A logical workflow for troubleshooting low yield issues.

Technical Support Center: Purification of 2-(Difluoromethoxy)-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(Difluoromethoxy)-6-fluoropyridine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Question: My final product purity is lower than expected after distillation. What are the potential causes and solutions?

Answer:

Low purity after distillation can stem from several factors. The most common issues include co-distillation with impurities having similar boiling points, thermal decomposition of the product, or inefficient fractionation.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Co-distillation with Impurities - Identify the Impurity: Use GC-MS or LC-MS to identify the structure of the main impurity. Likely candidates include starting materials (e.g., 2-chloro-6-fluoropyridine) or byproducts. - Fractional Distillation: If the boiling points are close but not identical, use a longer distillation column or a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation. - Azeotropic Distillation: In some cases, adding a carefully selected solvent can form an azeotrope with the impurity, altering its effective boiling point and allowing for separation.
Thermal Decomposition - Lower the Distillation Temperature: Perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point of the compound and minimize thermal degradation.[1] - Check for Hot Spots: Ensure even heating of the distillation flask to avoid localized overheating. A heated oil bath is recommended over a heating mantle.
Inefficient Fractionation - Optimize Distillation Rate: A slow and steady distillation rate is crucial for good separation. A common rule of thumb is to collect 1-2 drops of distillate per second. - Ensure Proper Insulation: Insulate the distillation column to maintain the temperature gradient and prevent premature condensation.

Question: I'm observing multiple spots on my TLC plate after column chromatography. How can I improve the separation?

Answer:

Multiple spots on a TLC plate indicate either incomplete separation or the presence of several impurities. Optimizing the chromatographic conditions is key to achieving a pure product.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Solvent System - Systematic Solvent Screening: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The ideal solvent system should give your product an Rf value of 0.2-0.4 on the TLC plate. - Use of Modifiers: For basic compounds like pyridines, adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) to the eluent can reduce tailing and improve peak shape.[2] Conversely, if acidic impurities are present, a small amount of acetic or formic acid might be beneficial.
Column Overloading - Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general guideline, the amount of crude material should be about 1-5% of the mass of the silica gel. - Dry Loading: If the compound has low solubility in the eluent, consider dry loading. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
Co-eluting Impurities - Alternative Stationary Phases: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica. - Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased during the run, can help to resolve compounds with very different polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities often depend on the synthetic route. However, they typically include:

  • Unreacted Starting Materials: Such as 2,6-difluoropyridine or the difluoromethoxylation reagent.

  • Partially Reacted Intermediates: For example, if the synthesis involves multiple steps, intermediates from incomplete reactions may be present.

  • Byproducts of Side Reactions: These can include isomers or products of over-reaction. In reactions involving fluoride, hydrodefluorination can sometimes occur, leading to the loss of a fluorine atom.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, DMSO, acetonitrile) may be carried through.

Q2: Which purification technique is generally recommended for this compound?

A2: For a liquid compound like this compound, vacuum distillation is often the most effective method for bulk purification, especially if the impurities have significantly different boiling points.[1] For achieving very high purity or for separating closely related impurities, column chromatography on silica gel is the preferred method.

Q3: Can I use an acidic wash to remove basic impurities?

A3: While an acidic wash (e.g., with dilute HCl) is a standard method for removing basic impurities, caution is advised. Since this compound contains a basic pyridine nitrogen, it may also be protonated and partitioned into the aqueous layer, leading to product loss. If this method is used, it's crucial to re-basify the aqueous layer and extract the product back into an organic solvent. A milder approach, such as using a buffered aqueous solution, might be preferable.

Q4: My purified product is a colorless oil, but it turns yellow over time. What could be the cause?

A4: The development of a yellow color upon storage can indicate slow decomposition or oxidation. To mitigate this, ensure the product is stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at a low temperature (e.g., in a refrigerator or freezer). The presence of trace acidic or basic impurities can sometimes catalyze degradation, so achieving high purity is also important for long-term stability.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying this compound on a larger scale, assuming it is thermally stable under reduced pressure.

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a calibrated thermometer and a manometer to monitor the temperature and pressure.

  • Charging the Flask: Add the crude this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Gradually reduce the pressure using a vacuum pump. Use a cold trap between the apparatus and the pump to collect any volatile materials.

  • Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask using an oil bath.

  • Collecting Fractions: Collect any initial low-boiling fractions separately. Once the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distillation flask.

  • Shutdown: Allow the apparatus to cool completely before slowly reintroducing air to the system.

Protocol 2: Flash Column Chromatography

This protocol is ideal for high-purity separation on a smaller scale.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point for fluorinated pyridines is a mixture of hexane and ethyl acetate. Add 0.1% triethylamine to the solvent system to prevent streaking. The target Rf for the product should be between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (the "eluent"). Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a less polar solvent) and carefully apply it to the top of the silica bed. Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Method Selection cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (Post-Synthesis) Distillation Vacuum Distillation (for bulk purification) Crude->Distillation Large Scale Chromatography Column Chromatography (for high purity) Crude->Chromatography Small Scale / High Purity Analysis Purity Check (TLC, GC, NMR) Distillation->Analysis Chromatography->Analysis Analysis->Chromatography Purity < 99% Pure_Product Pure 2-(Difluoromethoxy) -6-fluoropyridine Analysis->Pure_Product Purity > 99%

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Potential Solutions Low_Purity Low Product Purity Distillation_Issue Distillation Impurity? Low_Purity->Distillation_Issue After Distillation Chromatography_Issue Chromatography Impurity? Low_Purity->Chromatography_Issue After Chromatography Fractional Use Fractional Column Distillation_Issue->Fractional Close Boiling Points Vacuum Reduce Pressure Distillation_Issue->Vacuum Thermal Decomposition Solvent Optimize Solvent System Chromatography_Issue->Solvent Poor Separation Load Reduce Sample Load Chromatography_Issue->Load Tailing / Overlapping Spots

Caption: Troubleshooting decision tree for low purity issues.

References

Common side products in the synthesis of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of fluorinated pyridines. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of fluorinated pyridines, categorized by reaction type.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a widely used method for introducing fluorine into an aromatic ring by thermal decomposition of a diazonium tetrafluoroborate salt. However, it is prone to certain side reactions.

Problem: Low yield and formation of tarry, polymeric residues.

  • Possible Cause: Uncontrolled thermal decomposition of the diazonium salt. This can be particularly problematic on a larger scale.[1]

  • Troubleshooting Steps:

    • Temperature Control: Avoid rapid heating. The decomposition of the diazonium salt can be highly exothermic.[2] A gradual increase in temperature is crucial. For the synthesis of 4-fluoropyridine, the diazotization is typically carried out at low temperatures (0-5 °C), followed by slow warming.[1]

    • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. Polar solvents can promote side reactions by solvating the diazonium cation and tetrafluoroborate anion, hindering the desired fluorine transfer.[3] Using low- or non-polar solvents like hexane or chlorobenzene can improve the yield of the fluorinated product by favoring the formation of intimate ion pairs.[3][4]

    • In Situ Generation: To avoid the isolation of potentially explosive diazonium intermediates, consider in situ generation and decomposition of the diazonium salt.[2]

Problem: Formation of N-(4'-pyridyl)-4-pyridone as a side product in the synthesis of 4-fluoropyridine.

  • Possible Cause: 4-Fluoropyridine is unstable in the presence of water, leading to the formation of a polymeric material which then hydrolyzes to N-(4'-pyridyl)-4-pyridone.[5]

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water.

    • Modified Work-up: During the work-up, the formation of a gummy polymeric material can hinder extraction. A modified procedure involving decantation of the organic layer from the residual suspension containing the polymer can improve isolation of the desired product.[5]

Electrophilic Fluorination with Selectfluor®

Selectfluor® is a common electrophilic fluorinating agent. While effective, its use can lead to specific side products.

Problem: Formation of non-fluorinated pyridine as a side product.

  • Possible Cause: Elimination of hydrogen fluoride (HF) from a fluorinated intermediate. This is a common side reaction, especially when the initial fluorination is followed by the formation of a less stable intermediate.[6][7][8]

  • Troubleshooting Steps:

    • Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to minimize elimination reactions.[6]

    • Controlled Addition: Slowly add the Selectfluor® solution to the pyridine substrate to maintain a low concentration of the fluorinating agent and control the reaction temperature.[6]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon) to prevent side reactions with atmospheric moisture and oxygen.[6]

Problem: Exothermic and potentially hazardous reaction.

  • Possible Cause: Selectfluor® can react exothermically with certain solvents.[9]

  • Troubleshooting Steps:

    • Solvent Compatibility: Avoid using dimethylformamide (DMF), pyridine, and dimethyl sulfoxide (DMSO) as solvents, as they can react rapidly and exothermically with Selectfluor®.[9] Acetonitrile is a commonly used and safer solvent for these reactions.[6]

    • Cooling: Always have an ice bath ready to cool the reaction if it becomes too exothermic.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing fluorine, but its success is highly dependent on the substrate and reaction conditions.

Problem: Low conversion or no reaction.

  • Possible Cause: Insufficient activation of the pyridine ring. SNAr reactions require electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[10]

  • Troubleshooting Steps:

    • Substrate Selection: Ensure your pyridine substrate has appropriate electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) to facilitate nucleophilic attack.

    • Leaving Group: Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[10] If using other halogens, consider that the reactivity order is generally F > Cl ≈ Br > I.[10]

    • Reaction Conditions: Higher temperatures and the use of aprotic polar solvents like DMSO can accelerate the reaction.[7]

Problem: Formation of regioisomeric side products.

  • Possible Cause: If the pyridine ring has multiple potential leaving groups or positions for nucleophilic attack, a mixture of isomers can be formed.

  • Troubleshooting Steps:

    • Strategic Blocking: If possible, temporarily block other reactive sites on the pyridine ring with protecting groups.

    • Careful Analysis of Electronic Effects: The regioselectivity of SNAr on pyridines is governed by the ability to delocalize the negative charge onto the nitrogen atom, favoring substitution at the 2- and 4-positions.[11] Carefully consider the electronic effects of all substituents on the ring to predict the most likely site of reaction.

Hydrogenation of Fluoropyridines to Fluorinated Piperidines

The reduction of fluoropyridines can be complicated by the undesired removal of the fluorine atom.

Problem: Significant formation of defluorinated piperidine side products.

  • Possible Cause: The catalyst used for hydrogenation can also catalyze hydrodefluorination.

  • Troubleshooting Steps:

    • Catalyst Choice: The choice of catalyst is critical. While various catalysts can be used, some may have a higher propensity for causing defluorination. Palladium-based catalysts are often used.

    • Acidic Conditions: The presence of a strong Brønsted acid can suppress the formation of the defluorinated side product.[12]

    • Reaction Optimization: Carefully optimize the reaction conditions, including hydrogen pressure, temperature, and reaction time, to favor hydrogenation over defluorination.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Balz-Schiemann synthesis of fluoropyridines?

A1: The most common side products are tarry, polymeric materials resulting from uncontrolled thermal decomposition of the diazonium salt.[1] In the specific case of 4-fluoropyridine synthesis, N-(4'-pyridyl)-4-pyridone can form due to the product's instability in water.[5]

Q2: How can I minimize the formation of non-fluorinated pyridines when using Selectfluor®?

A2: To minimize the elimination of HF, which leads to the non-fluorinated pyridine, it is recommended to carry out the reaction at low temperatures (e.g., 0 °C), add the Selectfluor® reagent slowly, and work under an inert atmosphere.[6]

Q3: Why is my SNAr reaction for fluorination not working?

A3: SNAr reactions on pyridines require the ring to be activated by electron-withdrawing groups at the ortho or para positions to the leaving group.[10] If your substrate lacks sufficient activation, the reaction will be very slow or may not proceed at all. Also, ensure you are using an appropriate leaving group and suitable reaction conditions (aprotic polar solvent, elevated temperature).

Q4: I am trying to reduce a fluoropyridine to a fluoropiperidine, but I am getting a lot of the defluorinated product. What can I do?

A4: The formation of defluorinated side products is a known issue.[12] To minimize this, you can try adding a strong Brønsted acid to the reaction mixture.[12] Additionally, careful selection of the hydrogenation catalyst and optimization of reaction conditions are crucial.

Data on Side Product Formation

The following tables summarize some of the available data on the formation of side products in different fluorination reactions.

Table 1: Influence of Solvent on the Balz-Schiemann Reaction of Benzenediazonium Tetrafluoroborate

SolventYield of Fluorobenzene (%)Yield of Benzene (side product) (%)
Dichloromethane950
Chlorobenzene970
Hexane850
Tetrahydrofuran (THF)1570
Acetonitrile4045

Data adapted from a study on benzenediazonium tetrafluoroborate, which provides insights into solvent effects applicable to pyridine derivatives. The formation of the protonated arene (benzene) is a significant side reaction in hydrogen-donating solvents like THF.[13][14]

Table 2: Side Product Formation in the Fluorination of 3-Fluoro-2-methyl-5-nitro-3,6-dihydropyridines with Selectfluor®

Starting Material Substituent (Ar)Ratio of 2-Methylpyridine (Side Product) to 2-(Fluoromethyl)pyridine (Product)Isolated Yield of 2-Methylpyridine (%)Isolated Yield of 2-(Fluoromethyl)pyridine (%)
Phenyl50:504432
o-Methoxyphenyl60:405221
p-Nitrophenyl15:751038
m-Fluorophenyl50:503643

This table illustrates the competition between the desired fluoromethylation and the elimination of HF to form the 2-methylpyridine side product.[7]

Experimental Protocols

Protocol 1: Minimizing Side Products in the Balz-Schiemann Synthesis of 4-Fluoropyridine

This protocol is adapted from a detailed experimental procedure for the synthesis of 4-fluoropyridine, with an emphasis on minimizing the formation of polymeric and hydrolyzed side products.[5]

  • Diazotization:

    • In a thoroughly dried flask, dissolve 4-aminopyridine in 48% tetrafluoroboric acid.

    • Cool the solution to 5-7 °C in an ice-water bath to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

    • Slowly add a solution of sodium nitrite while maintaining the temperature between 5-9 °C. The slow addition is crucial to control the exothermic reaction and prevent runaway decomposition.

  • Decomposition:

    • After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.

    • Allow the mixture to slowly warm up to room temperature. The decomposition of the diazonium salt will proceed with the evolution of nitrogen gas.

  • Work-up:

    • Slowly add the reaction mixture to a cold aqueous solution of sodium bicarbonate to neutralize the acid.

    • A brown, gummy polymer may form. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

    • To improve recovery, decant the organic layer from the suspension containing the polymer. The remaining suspension can be washed again with the organic solvent to maximize product extraction.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by distillation.

Protocol 2: Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®

This protocol is based on a method for the synthesis of fluorinated 3,6-dihydropyridines, focusing on conditions that suppress the elimination of HF.[6]

  • Reaction Setup:

    • In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve the 1,2-dihydropyridine substrate in dry acetonitrile.

    • Cool the solution to 0 °C using an ice bath.

  • Fluorination:

    • In a separate flask, prepare a solution of Selectfluor® in dry acetonitrile.

    • Slowly add the Selectfluor® solution to the cooled solution of the 1,2-dihydropyridine over a period of 30-60 minutes using a syringe pump or dropping funnel.

  • Quenching and Work-up:

    • After the addition is complete, stir the reaction at 0 °C for an additional hour.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product should be used immediately or purified quickly via chromatography, as prolonged storage can lead to the elimination of HF.[6]

Visualizations

Side_Product_Formation_Balz_Schiemann cluster_main Balz-Schiemann Reaction Pathway cluster_side_reactions Side Product Formation Aminopyridine Aminopyridine Diazonium_Salt Pyridyl Diazonium Tetrafluoroborate Aminopyridine->Diazonium_Salt  NaNO₂, HBF₄ (Diazotization) Desired_Product Fluoropyridine Diazonium_Salt->Desired_Product  Δ (Thermal Decomposition) - N₂, - BF₃ Uncontrolled_Decomp Uncontrolled Decomposition Diazonium_Salt->Uncontrolled_Decomp Rapid Heating Hydrolysis_Product N-(4'-pyridyl)-4-pyridone Desired_Product->Hydrolysis_Product Hydrolysis Tarry_Residues Tarry/Polymeric Residues Uncontrolled_Decomp->Tarry_Residues Water H₂O

Caption: Balz-Schiemann reaction pathway and common side product formation.

Troubleshooting_Fluoropyridine_Synthesis Start Problem with Fluoropyridine Synthesis Reaction_Type Identify Reaction Type Start->Reaction_Type Balz_Schiemann Balz-Schiemann Reaction_Type->Balz_Schiemann Balz-Schiemann Selectfluor Electrophilic (Selectfluor) Reaction_Type->Selectfluor Electrophilic SNAr SNAr Reaction_Type->SNAr SNAr Hydrogenation Hydrogenation Reaction_Type->Hydrogenation Hydrogenation BS_Problem Low yield, tarry residue? Balz_Schiemann->BS_Problem Selectfluor_Problem Non-fluorinated side product? Selectfluor->Selectfluor_Problem SNAr_Problem Low/no conversion? SNAr->SNAr_Problem Hydrogenation_Problem Defluorination? Hydrogenation->Hydrogenation_Problem BS_Solution Control temperature, use non-polar solvent, in situ generation BS_Problem->BS_Solution Yes Selectfluor_Solution Low temperature, slow addition, inert atmosphere Selectfluor_Problem->Selectfluor_Solution Yes SNAr_Solution Check for EWG, use good leaving group, higher temperature SNAr_Problem->SNAr_Solution Yes Hydrogenation_Solution Add Brønsted acid, optimize catalyst Hydrogenation_Problem->Hydrogenation_Solution Yes

Caption: Troubleshooting decision tree for fluoropyridine synthesis.

References

Improving regioselectivity in pyridine functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in the regioselective functionalization of pyridine.

Frequently Asked Questions (FAQs)

Question: Why is achieving high regioselectivity in pyridine functionalization so challenging?

Answer: The difficulty in controlling regioselectivity arises from the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, making the ring electron-deficient and deactivating it towards electrophilic substitution. Furthermore, the nitrogen's lone pair of electrons can coordinate to metal catalysts, complicating reaction pathways.[1] This leads to a complex interplay of electronic and steric factors that influence reactivity at the C2, C3, and C4 positions. Pyridines are also prone to side reactions, such as nucleophilic addition when strong organometallic bases are used.[2][3]

Question: What are the primary factors that control regioselectivity in C-H functionalization of pyridines?

Answer: Regioselectivity is primarily governed by a combination of three factors:

  • Electronic Effects: The electron-deficient nature of the ring makes the C-H bonds at different positions have varying acidity and reactivity. For instance, C2-H bonds are often more acidic due to their proximity to the nitrogen.[4] Electron-withdrawing groups on the ring can further modulate the acidity of specific C-H bonds, facilitating functionalization at otherwise less reactive positions like C4.[1]

  • Steric Effects: The size of substituents on the pyridine ring and the bulkiness of the catalyst or reagents play a crucial role. Bulky groups can block access to adjacent positions, thereby directing functionalization to more accessible sites.[5] For example, Ir-catalyzed borylation is often controlled by sterics, leading to reactions at the meta- and para-positions to avoid hindered ortho-sites.[5]

  • Directing Groups (DGs): This is one of the most powerful strategies. A functional group is installed on the pyridine (or a substituent) that coordinates to a metal catalyst, delivering it to a specific, nearby C-H bond for activation. This is commonly used for ortho-functionalization (C2 or C6).[6][7]

Question: What is a "Directed ortho Metalation" (DoM) and how does it improve selectivity?

Answer: Directed ortho Metalation (DoM) is a powerful strategy where a directing group (DMG) on the pyridine ring chelates to an organolithium base (like n-BuLi or LDA), positioning the base to deprotonate an adjacent ortho C-H bond with high selectivity.[2][8] This generates a lithiated intermediate that can then be trapped by an electrophile. The chelation effect overrides the intrinsic electronic preferences of the ring, providing excellent regiocontrol. Common DMGs include amides, carbamates, and sulfoxides.[2][9]

Question: How can I achieve functionalization at the C4 position, which is often difficult to access?

Answer: C4-functionalization is challenging due to its remote location from the directing nitrogen atom.[10][11] However, several strategies have been developed:

  • Electronic Activation: Placing a strong electron-withdrawing group at the C3 position can increase the acidity of the C4-H bond, making it more susceptible to deprotonation or C-H activation.[1]

  • Pyridinium Salts: Converting the pyridine to an N-substituted pyridinium salt makes the C4 position highly electrophilic and susceptible to nucleophilic attack.[12][13]

  • Blocking Groups: A temporary blocking group can be installed at the more reactive C2 and C6 positions, forcing reactions like Minisci-type alkylations to occur at the C4 position.[14]

  • Base Selection: Using specific bases, such as n-butylsodium, has been shown to favor deprotonation at the C4 position under certain conditions, overriding the typical C2 selectivity seen with organolithium bases.[11]

Troubleshooting Guides

Problem 1: My C-H activation reaction yields a mixture of regioisomers (e.g., C2 and C3/C4).

  • Possible Cause: The intrinsic electronic and steric factors are competing, and the catalytic system does not provide sufficient directing force.

  • Troubleshooting Steps:

    • Introduce a Directing Group: If your substrate allows, install a directing group (e.g., picolinamide, 2-pyridyl) to force selectivity. The pyridine nitrogen itself can act as a directing group, often favoring the C2 position.[7][15]

    • Vary the Catalyst/Ligand: The ligand on the metal catalyst has a profound impact on regioselectivity. Screen a panel of ligands with varying steric bulk and electronic properties. Bulky ligands may disfavor reaction at the sterically hindered C2/C6 positions.

    • Use a Lewis Acid Additive: The coordination of a Lewis acid to the pyridine nitrogen can diminish catalyst deactivation and create steric repulsion near the C2/C6 positions, disfavoring palladation at these sites and promoting C3/C4 functionalization.[1]

    • Change the Solvent: Solvent polarity can influence the reaction mechanism and the aggregation state of catalysts or reagents, thereby affecting selectivity. Test a range of solvents from polar (e.g., DMF, DMAc) to nonpolar (e.g., Toluene, Dioxane).

Problem 2: My Directed ortho Metalation (DoM) is giving low yields or failing.

  • Possible Cause: The organolithium base is adding to the pyridine ring (nucleophilic addition) instead of deprotonating it, or the reaction conditions are not optimal.

  • Troubleshooting Steps:

    • Switch to a Hindered Base: Nucleophilic addition is a common side reaction with pyridines.[3] Instead of n-BuLi or sec-BuLi, use a non-nucleophilic, hindered amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[2]

    • Optimize Temperature: DoM reactions require very low temperatures (typically -78 °C) to prevent base degradation, side reactions, and decomposition of the lithiated intermediate. Ensure your cooling bath is stable.

    • Check Your Directing Group: Not all directing groups are created equal. Amides (e.g., -CONEt₂) and carbamates (-OCONEt₂) are generally very effective.[9] Ensure your DG is robust under the reaction conditions.

    • Use an Additive: Additives like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates, increasing the basicity and efficiency of the metalation.[8]

Problem 3: I am trying a C4-selective reaction using a pyridinium salt, but I am getting decomposition or no reaction.

  • Possible Cause: The pyridinium salt may be unstable, or the nucleophile is not reactive enough under the conditions.

  • Troubleshooting Steps:

    • Verify Salt Stability: The choice of the N-substituent is critical for the stability and reactivity of the pyridinium salt.[13] N-amino and N-alkoxy pyridinium salts are commonly used. Ensure the salt is properly synthesized and stored.

    • Increase Nucleophile Reactivity: The reaction relies on nucleophilic addition to the C4 position. If using a weak nucleophile, consider converting it to a more reactive organometallic species (e.g., Grignard, organozinc).

    • Screen the Base: For methods involving nucleophilic addition of electron-rich arenes, a base is often required.[12] The choice of base (e.g., K₂CO₃, DBU) can be critical. Screen a variety of organic and inorganic bases.

    • Ensure Anhydrous Conditions: Pyridinium salts can be hygroscopic, and the presence of water can quench intermediates or cause decomposition. Ensure all reagents and solvents are rigorously dried.

Data Presentation: Regioselectivity in Pyridine Arylation

The choice of ligand and additive can dramatically alter the regioselectivity of C-H arylation reactions.

EntryPyridine SubstrateCatalyst/LigandAdditiveTemp (°C)C2:C3:C4 RatioYield (%)
13-chloropyridinePd(OAc)₂ / P(o-tol)₃Cs₂CO₃1208:1:9175
23-cyanopyridinePd(OAc)₂ / Ad₂PⁿBuAg₂CO₃1200:1:9989
3PyridinePd(OAc)₂ / P(o-tol)₃Cs₂CO₃14075:15:1060
4Pyridine[Ir(OMe)cod]₂ / dtbpyB₂pin₂80>99% C3/C585

Data is illustrative and compiled from principles discussed in the literature. Actual results will vary based on specific substrates and precise conditions.[1][4]

Key Experimental Protocols

Protocol 1: Directed ortho Metalation (DoM) and Borylation

This protocol describes the C2-borylation of N,N-diethylnicotinamide via a DoM strategy.[9]

Materials:

  • N,N-diethylnicotinamide

  • Lithium Diisopropylamide (LDA) solution in THF

  • Triisopropyl borate [B(O-iPr)₃]

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous HCl (1M)

  • Diethyl ether

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N,N-diethylnicotinamide (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add a solution of LDA (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete metalation.

  • Add triisopropyl borate (1.5 equiv) dropwise via syringe.

  • Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 1M HCl at 0 °C until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude pyridylboronic acid/ester can be purified by column chromatography or used directly in subsequent cross-coupling reactions.

Visualizations

Troubleshooting Workflow for Poor Regioselectivity

This diagram provides a logical decision tree for troubleshooting experiments where regioselectivity is low.

Troubleshooting_Regioselectivity Start Start: Poor Regioselectivity Observed Q_Strategy What is your reaction strategy? Start->Q_Strategy CH_Activation General C-H Activation Q_Strategy->CH_Activation C-H Activation DoM Directed ortho-Metalation (DoM) Q_Strategy->DoM DoM C4_Selective C4-Selective Method Q_Strategy->C4_Selective C4-Selective VaryLigand Vary Catalyst Ligand (Sterics/Electronics) CH_Activation->VaryLigand CheckBase Is base nucleophilic? (e.g., n-BuLi) DoM->CheckBase CheckNSub Is N-substituent on Pyridinium Salt stable? C4_Selective->CheckNSub AddLewisAcid Add Lewis Acid (e.g., Ag₂CO₃) VaryLigand->AddLewisAcid ChangeSolvent Change Solvent Polarity AddLewisAcid->ChangeSolvent InstallDG Consider Installing a Directing Group ChangeSolvent->InstallDG UseHinderedBase Switch to Hindered Base (LDA, LiTMP) CheckBase->UseHinderedBase Yes CheckTemp Check Temperature Control (Must be ~ -78 °C) CheckBase->CheckTemp No CheckDG Is Directing Group effective? (e.g., -CONR₂) CheckTemp->CheckDG CheckNucleophile Is Nucleophile strong enough? CheckNSub->CheckNucleophile

Caption: Decision tree for troubleshooting poor regioselectivity.

Factors Influencing Pyridine Functionalization

This diagram illustrates the key factors that chemists can manipulate to control the site of functionalization on a pyridine ring.

Factors_Influencing_Selectivity cluster_conditions Pyridine Pyridine Substrate Electronics Electronic Effects (Acidity, e- density) Pyridine->Electronics Sterics Steric Hindrance (Substituent size) Pyridine->Sterics Directing_Groups Directing Groups (Chelation control) Pyridine->Directing_Groups Reaction_Conditions Reaction Conditions Pyridine->Reaction_Conditions Outcome Regioselective Functionalization (C2, C3, or C4) Electronics->Outcome Sterics->Outcome Directing_Groups->Outcome Catalyst Catalyst & Ligand Reaction_Conditions->Catalyst Base Base Choice (Hindered vs. Nucleophilic) Reaction_Conditions->Base Solvent Solvent Polarity Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature Reaction_Conditions->Outcome

Caption: Key factors controlling regioselective pyridine functionalization.

References

Technical Support Center: Scaling Up Difluoromethoxylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the challenges encountered in scaling up difluoromethoxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during the transition from laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up difluoromethoxylation reactions?

A1: Scaling up difluoromethoxylation reactions presents several common challenges that can impact reaction efficiency, product quality, and safety. These include:

  • Exothermic Reactions and Heat Management: Many difluoromethoxylation reactions are exothermic, and the heat generated can be difficult to control on a larger scale. Inadequate heat removal can lead to temperature gradients, side reactions, and in worst-case scenarios, thermal runaway.[1]

  • Mixing and Mass Transfer Limitations: Achieving efficient mixing becomes more challenging in larger reactors. Poor mixing can result in localized "hot spots," uneven reagent distribution, and reduced reaction rates and yields.

  • Reagent Stability and Handling: Some difluoromethoxylation reagents may have limited stability, and their handling on a large scale can pose safety risks. Historically, ozone-depleting reagents like chlorodifluoromethane (Freon-22) were used, but modern methods focus on safer, more stable alternatives.[2]

  • Side Product Formation: As reaction conditions change with scale, the formation of unwanted side products, such as bis-difluoromethoxylated compounds or products from competing radical additions, can increase.[3]

  • Poor Regioselectivity: In the case of aromatic difluoromethoxylation, controlling the position of the -OCF2H group on the aromatic ring can be challenging, leading to mixtures of isomers that are difficult to separate.

  • Catalyst Efficiency and Deactivation: Catalysts that perform well at the lab scale may exhibit reduced activity or deactivate more rapidly under the prolonged reaction times and different conditions of a larger scale process.

  • Purification Challenges: Isolating the desired product from larger volumes of reaction mixture and byproducts can be complex and require the development of new purification protocols.

Q2: My reaction yield drops significantly upon scale-up. What are the likely causes and how can I troubleshoot this?

A2: A drop in yield during scale-up is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Heat Transfer Limitations: Inadequate heat dissipation in a larger reactor can lead to localized overheating, causing decomposition of reagents or products.

    • Troubleshooting:

      • Monitor the internal reaction temperature at multiple points.

      • Improve heat transfer by using a reactor with a larger surface-area-to-volume ratio or a more efficient cooling system.

      • Consider a semi-batch process with slow addition of a key reagent to control the rate of heat generation.[1]

  • Inefficient Mixing: Poor mixing can lead to localized areas of high reagent concentration and others of low concentration, resulting in incomplete reaction and increased side product formation.

    • Troubleshooting:

      • Evaluate the mixing efficiency of your reactor system. Computational fluid dynamics (CFD) modeling can be a useful tool.

      • Increase the agitation speed or use a different type of impeller designed for better mixing in viscous media.

  • Reagent or Catalyst Degradation: Longer reaction times at elevated temperatures can lead to the degradation of sensitive reagents or catalysts.

    • Troubleshooting:

      • Perform stability studies on your reagents and catalyst under the proposed scale-up conditions.

      • Consider using a more robust catalyst or adding the catalyst in portions throughout the reaction.

Q3: I am observing an increase in the formation of a bis-difluoromethoxylated side product at a larger scale. How can I minimize this?

A3: The formation of bis-difluoromethoxylated products is often due to the high reactivity of the difluoromethoxylating agent and potential issues with local concentration gradients.

  • Control Stoichiometry and Addition Rate:

    • Carefully control the stoichiometry of the difluoromethoxylating reagent.

    • Employ a slow, controlled addition of the difluoromethoxylating agent to the reaction mixture. This helps to maintain a low instantaneous concentration of the reagent, minimizing the chance of a second reaction with the desired product.

  • Improve Mixing: Enhanced mixing ensures that the difluoromethoxylating reagent is rapidly dispersed throughout the reaction medium, preventing localized areas of high concentration where the bis-adduct is more likely to form.

  • Reaction Quenching: As soon as the desired level of conversion of the starting material is reached, quench the reaction to prevent further reaction and the formation of the bis-adduct.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Aromatic Difluoromethoxylation

Symptoms:

  • Formation of a mixture of ortho, meta, and para isomers.

  • Difficulty in isolating the desired regioisomer.

Possible Causes:

  • Radical Mechanism: Many C-H difluoromethoxylation reactions proceed through a radical mechanism, which can be less selective than ionic or transition-metal-catalyzed reactions. The regioselectivity is often governed by the electronic and steric properties of the substituents on the aromatic ring.[3]

  • Reaction Conditions: Temperature and solvent can influence the selectivity of the reaction.

Troubleshooting Steps:

StepActionExpected Outcome
1Analyze the Electronic Effects of Substituents Understand the directing effects of existing groups on the aromatic ring. Electron-donating groups typically favor ortho and para substitution, while electron-withdrawing groups favor meta substitution.
2Vary Reaction Temperature Lowering the reaction temperature may increase the selectivity of the reaction by favoring the kinetically controlled product.
3Screen Different Solvents The polarity and coordinating ability of the solvent can influence the transition state of the reaction and therefore the regioselectivity.
4Explore Alternative Catalytic Systems If using a radical-based method, consider switching to a transition-metal-catalyzed approach that may offer better control of regioselectivity through ligand effects.
Problem 2: Exothermic Reaction Leading to Poor Control and Side Products

Symptoms:

  • Rapid, uncontrolled temperature increase during the reaction.

  • Formation of dark-colored byproducts.

  • Inconsistent yields and product quality.

Possible Causes:

  • High Enthalpy of Reaction: The difluoromethoxylation reaction itself is highly exothermic.

  • Inadequate Heat Removal: The reactor's cooling capacity is insufficient for the scale of the reaction.

Troubleshooting Steps:

StepActionExpected Outcome
1Perform Reaction Calorimetry Determine the heat of reaction (ΔHrxn) and the rate of heat evolution at the lab scale to accurately predict the cooling requirements for the scaled-up process.
2Implement a Semi-Batch or Continuous Flow Process Instead of adding all reagents at once, add one of the reactive components slowly over time (semi-batch). Alternatively, a continuous flow setup can offer superior heat and mass transfer, providing better temperature control.[1]
3Use a Co-solvent as a Heat Sink Adding an inert, high-boiling co-solvent can increase the heat capacity of the reaction mixture, helping to absorb the heat generated.
4Ensure Adequate Cooling Capacity Verify that the cooling system of the reactor is appropriately sized and functioning correctly. Consider using a lower temperature coolant.

Experimental Protocols

Protocol 1: General Procedure for Gram-Scale Photocatalytic C-H Difluoromethoxylation of an Arene

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Arene substrate (1.0 g)

  • Difluoromethoxylating reagent (e.g., a redox-active N-difluoromethoxy-benzotriazole derivative) (1.2 - 2.0 equivalents)

  • Photocatalyst (e.g., Ru(bpy)3(PF6)2 or an organic dye) (1-5 mol%)

  • Solvent (e.g., acetonitrile, DMSO)

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the arene substrate and the photocatalyst.

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Add the solvent via syringe.

  • In a separate vial, dissolve the difluoromethoxylating reagent in the solvent under an inert atmosphere.

  • Add the solution of the difluoromethoxylating reagent to the reaction mixture.

  • Place the reaction vessel in front of the visible light source and begin vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield in a Model Difluoromethoxylation Reaction

EntryParameter VariedValueYield (%)Reference
1CatalystRu(bpy)3(PF6)2 (2 mol%)75[Fictional Data]
2Catalystfac-Ir(ppy)3 (2 mol%)82[Fictional Data]
3SolventAcetonitrile75[Fictional Data]
4SolventDMSO85[Fictional Data]
5Temperature25 °C75[Fictional Data]
6Temperature40 °C68[Fictional Data]
7Substrate Conc.0.1 M75[Fictional Data]
8Substrate Conc.0.5 M65[Fictional Data]

Note: This data is illustrative and will vary depending on the specific reaction.

Visualizations

Troubleshooting_Low_Yield start Low Yield at Scale heat Inadequate Heat Transfer? start->heat mixing Inefficient Mixing? start->mixing degradation Reagent/Catalyst Degradation? start->degradation solution_heat Improve Cooling / Semi-batch Addition heat->solution_heat solution_mixing Increase Agitation / Redesign Impeller mixing->solution_mixing solution_degradation Perform Stability Studies / Use More Robust Reagents degradation->solution_degradation

Caption: Troubleshooting workflow for low yield in scale-up.

Difluoromethoxylation_Pathway PC Photocatalyst Reagent Difluoromethoxylating Reagent (N-OCF2H) PC->Reagent Excitation Light Visible Light Light->PC Radical •OCF2H Radical Reagent->Radical Fragmentation Arene Arene Substrate Intermediate Cyclohexadienyl Radical Intermediate Arene->Intermediate Radical->Arene Addition Product Difluoromethoxylated Product Intermediate->Product Oxidation & Deprotonation SET Single Electron Transfer

Caption: Generalized photocatalytic difluoromethoxylation pathway.

References

2-(Difluoromethoxy)-6-fluoropyridine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 2-(Difluoromethoxy)-6-fluoropyridine. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

While specific long-term stability data for this compound under all possible conditions is not extensively published, some general characteristics can be inferred from related fluorinated compounds. The difluoromethoxy group is known to enhance metabolic stability due to the strong carbon-fluorine bond[1][2]. The pyridine ring itself is a stable aromatic system. For routine laboratory use, it is recommended to store the compound in a cool, dry, and dark place to minimize potential degradation.

Q2: What are the likely degradation pathways for this compound?

Although specific degradation pathways for this compound have not been fully elucidated in the public domain, potential degradation routes can be hypothesized based on the functional groups present. These include hydrolysis, photolytic degradation, and thermal decomposition. Forced degradation studies are typically employed to identify the likely degradation products and establish degradation pathways[3][4].

Q3: Is the difluoromethoxy group susceptible to hydrolysis?

The difluoromethoxy group is generally more stable to metabolic cleavage than a corresponding methoxy group[1]. However, under forced conditions such as strong acid or base, hydrolysis could potentially occur, leading to the formation of a hydroxypyridine derivative and difluoromethanol, which would likely decompose further.

Q4: How does the fluorine substituent on the pyridine ring affect its stability?

The fluorine atom at the 6-position is an electron-withdrawing group, which can influence the reactivity of the pyridine ring. In highly fluorinated pyridines, such as pentafluoropyridine, the fluorine atoms are susceptible to nucleophilic substitution, particularly at the 4-position, and under harsher conditions, at the 2- and 6-positions[5]. This suggests that under certain nucleophilic conditions, the fluorine atom at the 6-position in this compound could be displaced.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in chromatogram after sample preparation. Sample degradation due to solvent, pH, or light exposure.- Prepare samples fresh before analysis.- Investigate the stability of the compound in the chosen solvent.- Protect samples from light.- Ensure the pH of the sample solution is within a stable range for the compound.
Loss of compound over time in solution. Hydrolysis or other solvent-mediated degradation.- Use aprotic solvents if hydrolysis is suspected.- Buffer the solution to a neutral pH.- Store solutions at low temperatures (-20°C or -80°C).
Discoloration of the compound upon storage. Photodegradation or oxidation.- Store the compound in an amber vial or protected from light.- Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods[3][4]. A general approach is outlined below.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
  • At each time point, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration for analysis.
  • Analyze by a stability-indicating method (e.g., HPLC-UV, LC-MS).

2. Oxidative Degradation:

  • Prepare a solution of the compound in a suitable solvent.
  • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
  • Incubate at room temperature or slightly elevated temperature for a defined period.
  • Analyze the samples at various time points.

3. Photolytic Degradation:

  • Expose a solution of the compound, as well as the solid compound, to a controlled light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber.
  • A common exposure level is 1.2 million lux hours and 200 watt hours/square meter[3][4].
  • Analyze the samples after exposure and compare them to a control sample kept in the dark.

4. Thermal Degradation:

  • Expose the solid compound to elevated temperatures (e.g., 80°C, 100°C) in a controlled oven for a defined period.
  • At different time points, dissolve a portion of the sample and analyze it.

Table 1: Summary of Potential Stability Characteristics
Condition Expected Stability Potential Degradation Products (Hypothetical)
Acidic Hydrolysis Moderate to Low6-Fluoro-2-hydroxypyridine, Difluoromethanol (unstable)
Basic Hydrolysis Moderate to Low6-Fluoro-2-hydroxypyridine, Difluoromethanol (unstable)
Oxidation ModeratePyridine N-oxide derivative
Photolysis Moderate to LowComplex mixture of photoproducts, potential for defluorination[6][7][8]
Thermal (Solid) HighDecomposition at high temperatures, potential for defluorination[9]

Visualizations

Hypothetical Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A This compound B 6-Fluoro-2-hydroxypyridine A->B H+ or OH- C [CHF2OH] (unstable) A->C H+ or OH- D Further Decomposition C->D E This compound F This compound N-oxide E->F [O] G This compound H Complex Mixture of Photoproducts G->H hv

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for a Stability Study

A Compound: This compound B Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) A->B C Sample Collection at Time Points B->C D Sample Preparation (Neutralization, Dilution) C->D E Analytical Method (e.g., HPLC-UV, LC-MS) D->E F Data Analysis (Assay, Impurity Profiling) E->F G Identify Degradation Products & Establish Pathways F->G

Caption: General experimental workflow for a forced degradation study.

References

How to remove impurities from 2-(Difluoromethoxy)-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-(Difluoromethoxy)-6-fluoropyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Persistent Impurities After a Single Purification Step

  • Question: I have attempted to purify my sample of this compound using a single method (e.g., distillation), but analytical tests (GC-MS, NMR) still show the presence of impurities. What should I do?

  • Answer: A single purification technique may not be sufficient to remove all impurities, especially if they have similar physical properties to the desired compound. It is recommended to use a combination of orthogonal purification methods. For instance, after an initial distillation to remove non-volatile or highly volatile impurities, a secondary purification by column chromatography can separate compounds with similar boiling points but different polarities.

Issue 2: Product Decomposition During Distillation

  • Question: I am observing decomposition of my this compound sample when I try to purify it by distillation at atmospheric pressure. How can I avoid this?

  • Answer: Many organic compounds, especially those with functional groups, can be sensitive to high temperatures and may decompose at their atmospheric boiling points.[1] To prevent thermal degradation, it is advisable to perform the distillation under reduced pressure (vacuum distillation).[1] This lowers the boiling point of the compound, allowing for purification at a lower, safer temperature.[1]

Issue 3: Poor Separation in Column Chromatography

  • Question: I am using flash column chromatography to purify this compound, but I am getting poor separation between my product and an impurity. What can I do to improve the separation?

  • Answer: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:

    • Optimize the Solvent System: The choice of eluent is critical. If you are using a standard solvent system like ethyl acetate in hexanes, try adjusting the gradient to be shallower, which can improve the resolution between closely eluting compounds.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. While silica gel is common, other options like alumina or functionalized silica could offer different selectivity.

    • Sample Loading: Ensure you are not overloading the column. Overloading leads to broad peaks and poor separation. As a general rule, the amount of sample should be about 1-5% of the mass of the stationary phase.

Issue 4: Oiling Out During Recrystallization

  • Question: I am trying to purify this compound by recrystallization, but it is "oiling out" instead of forming crystals. Why is this happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute.[2] To prevent this, ensure the boiling point of your chosen solvent is lower than the melting point of your compound.[2] If a single solvent is not suitable, a co-solvent system (two miscible solvents with different polarities) can be employed to adjust the solvent properties and promote crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: While a specific analysis of a given batch is necessary for a definitive answer, potential impurities can be inferred from its synthesis. Common synthetic routes to fluorinated pyridines may involve nucleophilic aromatic substitution reactions. Therefore, likely impurities could include:

  • Unreacted Starting Materials: Such as 2,6-difluoropyridine or precursors used to introduce the difluoromethoxy group.

  • Partially Reacted Intermediates: For example, compounds where a planned substitution has not occurred.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions used.

  • Residual Solvents: Solvents used in the synthesis or previous purification steps, such as DMF, THF, or ethyl acetate.

Q2: What is the recommended first-pass purification method for a crude sample of this compound?

A2: For a crude liquid sample, vacuum distillation is often a good initial purification step.[1] It is effective at removing non-volatile impurities (like salts or polymers) and highly volatile substances (like residual low-boiling solvents).[1] Given that fluorination tends to lower the boiling point of organic compounds, this method can be quite effective.[1]

Q3: How can I determine the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile or thermally sensitive impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for pyridine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR can provide detailed structural information and help to identify and quantify impurities by integrating the signals of the compound against those of the impurities.

Q4: Can I use recrystallization to purify this compound?

A4: this compound is described as a clear, colorless liquid at room temperature, which means recrystallization is not a suitable primary purification method.[3] Recrystallization is used for the purification of solid compounds.[4][5]

Quantitative Data on Purification Methods

The following table summarizes the expected purity levels that can be achieved with different purification techniques for fluorinated pyridine derivatives. Please note that the actual effectiveness will depend on the specific impurities present in your sample.

Purification MethodStarting PurityExpected Final PurityNotes
Vacuum Distillation 80-90%>95%Effective for removing non-volatile and highly volatile impurities.
Flash Column Chromatography 90-95%>98%Good for separating compounds with different polarities.
Preparative HPLC >98%>99.5%Ideal for achieving very high purity, especially for removing closely related structural isomers.

Experimental Protocols

Protocol 1: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation:

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Slowly evacuate the system to the desired pressure.

    • Begin heating the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.

  • Post-Distillation: Once the distillation is complete, allow the apparatus to cool to room temperature before carefully re-introducing air into the system.

Protocol 2: Flash Column Chromatography

  • Column Packing:

    • Select an appropriately sized glass column and slurry-pack it with silica gel using a non-polar solvent like hexanes.

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the partially purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification method for this compound based on the nature of the impurities.

PurificationWorkflow start Start with Crude This compound check_impurities Characterize Impurities (GC-MS, NMR, etc.) start->check_impurities volatile_nonvolatile Are impurities primarily non-volatile or highly volatile? check_impurities->volatile_nonvolatile distillation Perform Vacuum Distillation volatile_nonvolatile->distillation Yes polar_impurities Are remaining impurities of different polarity? volatile_nonvolatile->polar_impurities No check_purity1 Check Purity (>95%?) distillation->check_purity1 check_purity1->polar_impurities No end Pure Product check_purity1->end Yes column_chrom Perform Flash Column Chromatography polar_impurities->column_chrom Yes high_purity_needed Is very high purity (>99.5%) required? polar_impurities->high_purity_needed No check_purity2 Check Purity (>98%?) column_chrom->check_purity2 check_purity2->high_purity_needed No check_purity2->end Yes prep_hplc Perform Preparative HPLC high_purity_needed->prep_hplc Yes high_purity_needed->end No prep_hplc->end

Caption: Purification method selection workflow.

References

Validation & Comparative

Comparative NMR Spectral Analysis of 2-(Difluoromethoxy)-6-fluoropyridine and Related Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the 1H and 19F NMR Spectral Features of 2-(Difluoromethoxy)-6-fluoropyridine and Analogous Compounds, Supported by Experimental Data and Protocols.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine substitution. The difluoromethoxy group (-OCHF2) is a particularly valuable substituent as it can act as a bioisostere for other functional groups and modulate properties such as lipophilicity and metabolic stability. Understanding the nuclear magnetic resonance (NMR) spectral characteristics of molecules containing this and other fluorine moieties is crucial for structural elucidation and quality control. This guide provides a comparative analysis of the 1H and 19F NMR spectra of this compound and related fluorinated pyridine derivatives. Due to the limited availability of public experimental data for this compound, this guide leverages data from structurally similar compounds to provide a comprehensive overview.

1H and 19F NMR Spectral Data Comparison

The following tables summarize the reported 1H and 19F NMR spectral data for several fluorinated pyridine derivatives. This comparative data is essential for predicting and interpreting the spectra of novel fluorinated pyridines.

Table 1: 1H NMR Spectral Data of Selected Fluorinated Pyridines

CompoundSolventChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
2-Fluoropyridine CDCl38.12 (ddd, 1H, H6, J=4.9, 2.0, 0.9 Hz), 7.75 (ddd, 1H, H4, J=9.3, 7.4, 2.0 Hz), 7.05 (ddd, 1H, H5, J=7.4, 4.9, 1.0 Hz), 6.85 (ddd, 1H, H3, J=9.3, 2.9, 1.0 Hz)
2,6-Difluoropyridine CDCl37.85 (tt, 1H, H4, J=8.1, 7.6 Hz), 6.85 (dd, 2H, H3, H5, J=8.1, 2.7 Hz)
This compound (Predicted) CDCl3~7.8-8.0 (m, 1H, H4), ~6.9-7.1 (m, 1H, H5), ~6.7-6.9 (m, 1H, H3), ~6.6 (t, 1H, OCHF2, 2JHF ≈ 73 Hz)

Table 2: 19F NMR Spectral Data of Selected Fluorinated Pyridines

CompoundSolventChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
2-Fluoropyridine CDCl3-68.9 (m)
2,6-Difluoropyridine CDCl3-69.2 (s)
This compound (Predicted) CDCl3~-70 to -90 (d, 2F, OCHF2, 2JFH ≈ 73 Hz), ~-70 (s, 1F, F6)

Note: Predicted values for this compound are based on the analysis of related structures and general principles of NMR spectroscopy.

Experimental Protocols

A standardized protocol for acquiring high-quality 1H and 19F NMR spectra is crucial for accurate spectral analysis and comparison.

General Protocol for 1H and 19F NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting both 1H and 19F nuclei.

  • 1H NMR Acquisition:

    • Tune and match the probe for the 1H frequency.

    • Acquire a standard one-dimensional 1H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45 degrees, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • 19F NMR Acquisition:

    • Tune and match the probe for the 19F frequency.

    • Acquire a one-dimensional 19F spectrum. Proton decoupling is often employed to simplify the spectra, but coupled spectra are necessary to observe 1H-19F coupling constants.

    • Typical parameters: a wide spectral width (e.g., -250 to 50 ppm) to encompass the chemical shifts of various fluorine environments, a pulse width of 30-45 degrees, a relaxation delay of 1-5 seconds, and an appropriate number of scans.

    • Reference the spectrum to an external or internal standard (e.g., CFCl3 at 0 ppm or C6F6 at -162.9 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction.

    • Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

Structural Analysis and Through-Space Correlations

The spatial relationship between different nuclei in a molecule can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. For fluorinated compounds, 1H-19F NOEs can provide valuable information about through-space proximity. The following diagram illustrates the expected through-space correlations for this compound.

G Hypothetical Through-Space Correlations for this compound cluster_pyridine Pyridine Ring cluster_substituents Substituents N N C2 C2 N->C2 C3 C3 C2->C3 OCHF2 OCHF₂ C4 C4 C3->C4 H3 H3 C5 C5 C4->C5 H4 H4 C6 C6 C5->C6 H5 H5 C6->N F_sub F OCHF2->H3 NOE F_sub->H5 NOE

Caption: Hypothetical NOE correlations in this compound.

This diagram illustrates the potential for through-space interactions between the fluorine of the difluoromethoxy group and the proton at the 3-position, as well as between the fluorine at the 6-position and the proton at the 5-position. Experimental verification of these correlations would require 2D NOESY or HOESY experiments.

Conclusion

Characterization of 2-(Difluoromethoxy)-6-fluoropyridine: A Comparative LC-MS Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 2-(Difluoromethoxy)-6-fluoropyridine using Liquid Chromatography-Mass Spectrometry (LC-MS). It offers a comparative analysis with a structurally similar, non-difluorinated analog, 2-Methoxy-6-fluoropyridine, to highlight the analytical considerations introduced by the difluoromethoxy group. The information presented is based on established analytical principles for fluorinated and polar aromatic compounds.

Comparative Analysis: this compound vs. 2-Methoxy-6-fluoropyridine

The introduction of a difluoromethoxy (-OCHF₂) group in place of a methoxy (-OCH₃) group significantly alters the physicochemical properties of a molecule, which in turn affects its behavior during LC-MS analysis. The strong electronegativity of the fluorine atoms in the difluoromethoxy group makes it more polar and less basic compared to the methoxy analog.

Chromatographic Behavior:

Due to its increased polarity, this compound is expected to have a shorter retention time on a reversed-phase C18 column compared to 2-Methoxy-6-fluoropyridine under identical gradient conditions. The use of a polar-embedded or a pentafluorophenyl (PFP) stationary phase could offer alternative selectivity for such fluorinated compounds.

Mass Spectrometric Behavior:

In positive ion electrospray ionization (ESI+), both compounds are expected to readily form protonated molecular ions, [M+H]⁺. However, their fragmentation patterns under collision-induced dissociation (CID) are anticipated to differ. The difluoromethoxy group can influence fragmentation pathways due to its electron-withdrawing nature. A characteristic loss of the difluoromethoxy group or fragments thereof is expected.

Quantitative Data Summary

The following tables summarize the hypothetical LC-MS parameters and the expected comparative data for the two compounds.

Table 1: Proposed LC-MS Method Parameters

ParameterValue
Liquid Chromatography
InstrumentHigh-Performance Liquid Chromatography (HPLC) system
ColumnC18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL
Mass Spectrometry
InstrumentTriple Quadrupole or Q-TOF Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Gas Temperature300 °C
Gas Flow8 L/min
Nebulizer Pressure40 psi
MS Scan Rangem/z 50-300
MS/MS Collision EnergyOptimized for each compound (e.g., 10-30 eV)

Table 2: Hypothetical Comparative LC-MS Data

CompoundStructureExpected Retention Time (min)[M+H]⁺ (Calculated)[M+H]⁺ (Observed)Major Fragment Ions (m/z)Proposed Fragment Structures
This compound ~2.5162.03162.0112.0, 95.0, 69.0[M+H-CHF₂]⁺, [M+H-OCHF₂-CO]⁺, [CHF₂]⁺
2-Methoxy-6-fluoropyridine ~3.2128.05128.1113.0, 95.0, 85.0[M+H-CH₃]⁺, [M+H-OCH₃-CO]⁺, [M+H-CH₃-HCN]⁺

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Dissolve sample in diluent (e.g., 50:50 Acetonitrile:Water) filter Filter through 0.22 µm syringe filter sample->filter inject Inject sample into LC-MS system filter->inject separate Chromatographic Separation (Reversed-Phase C18) inject->separate ionize Ionization (ESI+) separate->ionize detect Mass Detection (MS Scan) ionize->detect fragment Fragmentation (MS/MS) detect->fragment process Process chromatograms and mass spectra fragment->process identify Identify molecular ion and fragments process->identify quantify Quantify compound (if required) identify->quantify report Generate report quantify->report

LC-MS analysis workflow for this compound.

Detailed Experimental Protocol

Objective: To characterize this compound by LC-MS, determining its retention time, molecular weight, and fragmentation pattern.

1. Materials and Reagents:

  • This compound reference standard

  • LC-MS grade acetonitrile, water, and formic acid

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of acetonitrile and water.

  • Further dilute the working solution to desired concentrations for analysis (e.g., 1 µg/mL).

3. LC-MS System Setup:

  • Equilibrate the LC-MS system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Set up the mass spectrometer with the parameters outlined in Table 1. The ionization source parameters may require optimization for the specific instrument used.

4. Data Acquisition:

  • Inject a blank (50:50 acetonitrile:water) to ensure the system is clean.

  • Inject the prepared standard solution of this compound.

  • Acquire data in both full scan MS mode and product ion scan (MS/MS) mode. For MS/MS, the precursor ion will be the [M+H]⁺ of the target compound (m/z 162.0).

5. Data Processing and Analysis:

  • Process the acquired data using the instrument's software.

  • Determine the retention time of the compound from the total ion chromatogram (TIC).

  • Confirm the mass of the protonated molecular ion from the mass spectrum.

  • Analyze the MS/MS spectrum to identify the major fragment ions and propose their structures.

  • Compare the results with the data for the alternative compound, 2-Methoxy-6-fluoropyridine, if analyzed under the same conditions.

This guide provides a framework for the LC-MS characterization of this compound. The proposed method and expected results are based on the analysis of similar fluorinated aromatic compounds and serve as a starting point for method development and validation in a research or drug development setting.

Reactivity Face-Off: 2,6-Difluoropyridine vs. 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Among the vast array of heterocyclic scaffolds, halopyridines are workhorses in the synthesis of complex molecules. This guide provides an in-depth comparison of the reactivity of two common substrates, 2,6-difluoropyridine and 2,6-dichloropyridine, in the context of nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed protocols.

The propensity of 2- and 4-halopyridines to undergo nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide range of functionalities. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor governing the reaction rate.

The "Element Effect": A Decisive Factor in Reactivity

In the realm of nucleophilic aromatic substitution, a well-established principle known as the "element effect" dictates that for aryl halides, the order of reactivity is often F > Cl > Br > I. This is contrary to what is observed in aliphatic nucleophilic substitution (SN2), where the C-F bond is the strongest and fluoride is the poorest leaving group. In SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.

Experimental evidence consistently demonstrates that 2,6-difluoropyridine is significantly more reactive than its chloro-analogue. Studies have shown that the conditions required for the nucleophilic substitution of fluorine atoms are generally milder, with reactions often proceeding at lower temperatures and yielding cleaner products with more convenient workups compared to analogous reactions with chloropyridines.[1]

Quantitative Reactivity Comparison

While the qualitative trend is clear, quantitative data underscores the substantial difference in reactivity. A comparative study on the reaction of 2-halopyridines with sodium ethoxide in ethanol at 25°C revealed a dramatic rate difference.

SubstrateNucleophileRelative Rate Constant (kF/kCl)
2-FluoropyridineSodium Ethoxide320
2-ChloropyridineSodium Ethoxide1

This data is for the monosubstituted pyridines, but the trend is directly applicable to the 2,6-disubstituted analogues. The presence of a second electron-withdrawing halogen at the 6-position further activates the ring towards nucleophilic attack, but the inherent reactivity difference between the C-F and C-Cl bonds remains the determining factor in their relative rates.

Experimental Protocols

To provide a practical context for this comparison, a general experimental protocol for a competitive SNAr reaction is outlined below. This procedure can be adapted to compare the reactivity of 2,6-difluoropyridine and 2,6-dichloropyridine with a nucleophile such as piperidine.

Objective: To compare the relative reactivity of 2,6-difluoropyridine and 2,6-dichloropyridine in a nucleophilic aromatic substitution reaction with piperidine.

Materials:

  • 2,6-Difluoropyridine

  • 2,6-Dichloropyridine

  • Piperidine

  • Dimethyl sulfoxide (DMSO)

  • An internal standard (e.g., naphthalene or 1,3,5-trimethoxybenzene)

  • Acetonitrile

  • 0.01 M Hydrochloric acid in acetonitrile

  • Standard laboratory glassware and stirring equipment

  • UPLC or GC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 2,6-difluoropyridine in DMSO.

    • Prepare a 0.2 M stock solution of 2,6-dichloropyridine in DMSO.

    • Prepare a 0.4 M stock solution of piperidine in DMSO.

    • Prepare a 0.06 M stock solution of the internal standard in DMSO.

  • Reaction Setup:

    • In a 10 mL vial equipped with a magnetic stir bar, combine 1.0 mL of the 2,6-difluoropyridine stock solution (0.2 mmol) and 1.0 mL of the 2,6-dichloropyridine stock solution (0.2 mmol).

    • Add 0.5 mL of the internal standard stock solution (0.03 mmol).

    • Dilute with 1.5 mL of DMSO to bring the total volume to 4.0 mL before the addition of the nucleophile.

  • Reaction Initiation and Monitoring:

    • Take a 200 µL aliquot of the mixture as the time zero (t0) point. Quench this sample in a UPLC vial containing 800 µL of 0.01 M hydrochloric acid in acetonitrile.

    • Initiate the reaction by adding 1.0 mL of the piperidine stock solution (0.4 mmol) to the reaction vial. Start a stopwatch immediately.

    • Maintain the reaction at a constant temperature (e.g., 25°C or 50°C) with vigorous stirring.

    • At regular time intervals (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 8 h), withdraw 200 µL aliquots of the reaction mixture and quench them in UPLC vials containing 800 µL of 0.01 M hydrochloric acid in acetonitrile.

  • Analysis:

    • Analyze all the quenched samples by UPLC or GC-MS.

    • Calculate the concentration of the remaining 2,6-difluoropyridine and 2,6-dichloropyridine at each time point relative to the internal standard.

    • Plot the concentration of each substrate versus time to determine the reaction rates. The relative reactivity can be determined by comparing the half-lives or the initial rates of consumption of the two substrates.

Visualizing the Reaction Mechanism and Workflow

To better understand the factors influencing the reactivity and the experimental design, the following diagrams are provided.

SNAr_Mechanism sub 2,6-Dihalopyridine (X = F or Cl) complex Meisenheimer Complex (Anionic Intermediate) sub->complex + Nu⁻ (Rate-determining step) sub_note C-X bond polarization: C-F > C-Cl (Higher electrophilicity for C-F) nuc Nucleophile (Nu⁻) prod 2-Nu-6-X-Pyridine complex->prod - X⁻ (Fast) complex_note Intermediate stabilized by: - Electronegativity of X (F > Cl) - Ring Nitrogen

Caption: The addition-elimination (SNAr) mechanism and key factors influencing reactivity.

Experimental_Workflow start Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) mix Combine Substrates and Internal Standard in Reactor start->mix t0 Take t₀ Sample and Quench mix->t0 initiate Initiate Reaction by Adding Nucleophile mix->initiate analyze Analyze Samples by UPLC or GC-MS t0->analyze monitor Monitor Reaction Over Time (Take and quench aliquots at intervals) initiate->monitor monitor->analyze results Determine Reaction Rates and Compare Reactivity analyze->results

References

Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorinated functional groups is a cornerstone for enhancing the metabolic stability and overall pharmacokinetic profile of lead compounds. Among the most utilized moieties are the trifluoromethyl (-CF3) and difluoromethoxy (-OCF2H) groups. This guide provides a comparative analysis of the metabolic stability of pyridine analogs functionalized with these two groups, offering researchers, scientists, and drug development professionals a clear perspective supported by available data and experimental methodologies.

Executive Summary

Both trifluoromethyl and difluoromethoxy groups are employed to enhance metabolic stability by blocking sites susceptible to metabolism, primarily due to the high strength of the carbon-fluorine bond. The trifluoromethyl group is a well-established and powerful electron-withdrawing group that can significantly increase a compound's resistance to oxidative metabolism. The difluoromethoxy group is often considered a metabolically robust bioisostere of the methoxy group, preventing O-demethylation, a common metabolic pathway.

While direct head-to-head comparative studies on the metabolic stability of difluoromethoxy versus trifluoromethyl pyridine analogs are not extensively available in the public domain, we can infer their relative performance from existing studies on related heterocyclic systems and general principles of drug metabolism.

Comparative Metabolic Stability Data

The following table summarizes hypothetical comparative data for a pair of generic 2-substituted pyridine analogs. It is important to note that this data is illustrative and the actual metabolic stability will be highly dependent on the specific molecular scaffold and the position of the substitution.

Functional GroupAnalog StructureHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Primary Metabolic Pathway
Difluoromethoxy Pyridine-OCF2H4515.4Pyridine ring hydroxylation
Trifluoromethyl Pyridine-CF3> 60< 11.5Pyridine ring hydroxylation

HLM: Human Liver Microsomes

Discussion of Metabolic Profiles

Trifluoromethyl (-CF3) Group

The trifluoromethyl group is generally considered to be one of the most effective substituents for enhancing metabolic stability. Its strong electron-withdrawing nature deactivates the adjacent aromatic ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.

A notable example, while not on a pyridine ring, is seen in the development of picornavirus inhibitors. A study demonstrated that replacing a methyl group with a trifluoromethyl group on an oxadiazole ring provided a "global metabolic protective effect".[1] In a monkey liver microsomal assay, the trifluoromethyl analog showed significantly fewer metabolites compared to its methyl counterpart, highlighting the robust nature of the -CF3 group in preventing metabolism at and near the site of substitution.[1]

Difluoromethoxy (-OCF2H) Group

The difluoromethoxy group is primarily used as a metabolically stable replacement for the methoxy (-OCH3) group. The C-F bonds are highly resistant to cleavage, thus preventing O-demethylation, which is a common and often rapid metabolic pathway for methoxy-containing compounds.

However, the benefit of replacing a methoxy with a difluoromethoxy group may not be universal. A study by Pfizer indicated that, in general, there was no significant additional metabolic stability conferred by this substitution across a range of compounds.[2] The metabolic fate of difluoromethoxy-substituted compounds often shifts to other parts of the molecule, such as the pyridine ring itself, which may undergo hydroxylation.

Key Metabolic Pathways

The primary metabolic pathways for both difluoromethoxy and trifluoromethyl pyridine analogs, assuming the fluoroalkyl groups themselves are stable, would likely involve oxidation of the pyridine ring.

CF3_Parent Pyridine-CF3 CF3_Metabolite Hydroxylated Pyridine-CF3 CF3_Parent->CF3_Metabolite OCF2H_Parent Pyridine-OCF2H OCF2H_Metabolite Hydroxylated Pyridine-OCF2H OCF2H_Parent->OCF2H_Metabolite CYP-mediated hydroxylation

Caption: Predicted primary metabolic pathway for fluorinated pyridine analogs.

Experimental Protocols

The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Test compounds (difluoromethoxy and trifluoromethyl pyridine analogs)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Incubation Mixture (Buffer, Microsomes, Test Compound) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Aliquot and Quench (at 0, 5, 15, 30, 60 min) C->D E 5. Protein Precipitation (Centrifuge) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Calculate t½ and CLint) F->G

References

The -OCF₂H Group: A Strategic Bioisosteric Replacement for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: November 2025

The difluoromethoxy (-OCF₂H) group is increasingly utilized in medicinal chemistry as a bioisosteric replacement for common functional groups, such as the methoxy (-OCH₃) and hydroxyl (-OH) moieties. This substitution can significantly modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to improved metabolic stability, optimized lipophilicity, and maintained or enhanced biological activity. This guide provides a comparative overview of the impact of this bioisosteric replacement, supported by experimental data and detailed protocols for key assays.

Physicochemical and Pharmacokinetic Profile: A Comparative Analysis

The introduction of a difluoromethoxy group in place of a methoxy or hydroxyl group can lead to predictable yet powerful changes in a molecule's properties. The high electronegativity of the fluorine atoms in the -OCF₂H group creates a strong electron-withdrawing effect, which can influence the acidity (pKa) of nearby functional groups and alter the molecule's overall electronic distribution.

One of the most significant advantages of this bioisosteric replacement is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This makes the difluoromethoxy group a robust alternative to the methoxy group, which is prone to O-demethylation, a common metabolic pathway that can lead to rapid clearance and the formation of potentially active or toxic metabolites.

The impact on lipophilicity, a critical parameter for drug absorption, distribution, and cell permeability, is more nuanced. While fluorine is highly lipophilic, the presence of the oxygen atom and the potential for hydrogen bonding can temper the overall increase in lipophilicity compared to a trifluoromethyl (-CF₃) group. The -OCF₂H group is considered a "lipophilic hydrogen bond donor," capable of engaging in favorable interactions with biological targets.

The following table summarizes the general trends observed when replacing a methoxy group with a difluoromethoxy group:

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Rationale for Change
Metabolic Stability Susceptible to O-demethylationMore resistant to oxidative metabolismStronger C-F bonds prevent enzymatic cleavage.[1]
Lipophilicity (logP) Moderately lipophilicGenerally more lipophilicThe two fluorine atoms increase lipophilicity.
Hydrogen Bonding Hydrogen bond acceptor (oxygen)Weak hydrogen bond donor (C-H) and acceptor (oxygen)The polarized C-H bond can act as a weak H-bond donor.
Electronic Effect Weakly electron-donatingStrongly electron-withdrawingHigh electronegativity of fluorine atoms.

Case Study: 2-Methoxyestradiol vs. 2-Difluoromethoxyestradiol Analogues

A compelling example of the strategic application of difluoromethoxy bioisosterism is the modification of 2-methoxyestradiol (2ME2), a promising anti-cancer agent. While 2ME2 shows potent antiproliferative activity, it suffers from poor metabolic stability, primarily due to O-demethylation. To address this liability, researchers synthesized 2-difluoromethoxyestradiol analogues.

The replacement of the 2-methoxy group with a 2-difluoromethoxy group was intended to block the primary route of metabolic inactivation.[2][3] The following table presents a comparison of the in vitro antiproliferative activity of 2ME2 and its difluoromethoxy-substituted analogue, along with their respective sulfamoylated derivatives, against human breast cancer cell lines.

CompoundRMCF-7 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)
2-Methoxyestradiol (2ME2) -OCH₃2.603.03
2-Difluoromethoxyestradiol -OCF₂H>10>10
STX140 (2ME2-bis-sulfamate) -OCH₃0.520.81
Compound 10 (2-OCF₂H-bis-sulfamate) -OCF₂H0.280.74

Data sourced from a study on 2-difluoromethoxy-substituted estratriene sulfamates.[2][3]

Interestingly, while the direct replacement in the parent estradiol scaffold resulted in a loss of activity, the difluoromethoxy-substituted bis-sulfamate analogue (Compound 10) exhibited comparable or even slightly improved potency compared to its methoxy counterpart (STX140).[2][3] This highlights that the success of a bioisosteric replacement can be context-dependent and may require further optimization of the entire molecule. The enhanced metabolic stability of the -OCF₂H group, however, represents a significant advantage for in vivo applications.

Experimental Protocols

Accurate assessment of the physicochemical and pharmacokinetic properties of novel compounds is crucial in drug discovery. Below are detailed protocols for two key in vitro assays used to evaluate lipophilicity and metabolic stability.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

Objective: To determine the partition coefficient (logP) or distribution coefficient (logD) of a compound between n-octanol and an aqueous buffer, providing a measure of its lipophilicity.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Add a small aliquot of the stock solution to a vial containing a known volume of the aqueous buffer to achieve the desired final concentration.

  • Add an equal volume of n-octanol to the vial.

  • Securely cap the vial and vortex vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning of the compound between the two phases.

  • Centrifuge the vial at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to achieve complete separation of the aqueous and organic layers.

  • Carefully collect an aliquot from both the n-octanol and the aqueous layers, avoiding contamination between the phases.

  • Analyze the concentration of the test compound in each aliquot using a validated analytical method.

  • Calculate the logP or logD value using the following formula: logP (or logD) = log₁₀ ([Compound]octanol / [Compound]aqueous)

In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To evaluate the metabolic stability of a compound by incubating it with liver microsomes and measuring its disappearance over time. This assay primarily assesses phase I metabolism mediated by cytochrome P450 enzymes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Incubator or water bath at 37°C

  • Acetonitrile (or other suitable organic solvent) containing an internal standard to stop the reaction

  • 96-well plates or microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate or microcentrifuge tubes, pre-warm the liver microsomes and phosphate buffer at 37°C for a few minutes.

  • Add the test compound to the microsome/buffer mixture to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a positive control with a compound known to be metabolized to ensure the microsomes are active.

  • Once all time points are collected, centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

  • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute time point.

  • Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of remaining compound versus time and fitting the data to a first-order decay model. The intrinsic clearance (CLᵢₙₜ) can then be calculated.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

Bioisosteric_Replacement cluster_0 Common Functional Group cluster_1 Bioisosteric Replacement cluster_2 Impact on Properties Methoxy (-OCH3) Methoxy (-OCH3) Difluoromethoxy (-OCF2H) Difluoromethoxy (-OCF2H) Methoxy (-OCH3)->Difluoromethoxy (-OCF2H) Bioisosteric Replacement Increased Metabolic Stability Increased Metabolic Stability Difluoromethoxy (-OCF2H)->Increased Metabolic Stability Altered Lipophilicity Altered Lipophilicity Difluoromethoxy (-OCF2H)->Altered Lipophilicity Modified H-Bonding Modified H-Bonding Difluoromethoxy (-OCF2H)->Modified H-Bonding Electron-Withdrawing Effect Electron-Withdrawing Effect Difluoromethoxy (-OCF2H)->Electron-Withdrawing Effect

Caption: Bioisosteric replacement of a methoxy group with a difluoromethoxy group.

Metabolic_Pathway Drug with Methoxy Group Drug with Methoxy Group O-Demethylation (CYP Enzymes) O-Demethylation (CYP Enzymes) Drug with Methoxy Group->O-Demethylation (CYP Enzymes) Metabolite Metabolite O-Demethylation (CYP Enzymes)->Metabolite Rapid Clearance Rapid Clearance Metabolite->Rapid Clearance Drug with Difluoromethoxy Group Drug with Difluoromethoxy Group Metabolic Blockade Metabolic Blockade Drug with Difluoromethoxy Group->Metabolic Blockade Increased Stability Increased Stability Metabolic Blockade->Increased Stability

Caption: Impact of -OCH₃ vs. -OCF₂H on metabolic fate.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis Parent Compound (-OCH3) Parent Compound (-OCH3) logP/logD Assay logP/logD Assay Parent Compound (-OCH3)->logP/logD Assay Microsomal Stability Microsomal Stability Parent Compound (-OCH3)->Microsomal Stability Biological Activity Biological Activity Parent Compound (-OCH3)->Biological Activity Analog (-OCF2H) Analog (-OCF2H) Analog (-OCF2H)->logP/logD Assay Analog (-OCF2H)->Microsomal Stability Analog (-OCF2H)->Biological Activity Comparative Tables Comparative Tables logP/logD Assay->Comparative Tables Microsomal Stability->Comparative Tables Biological Activity->Comparative Tables

Caption: Workflow for comparing bioisosteric analogs.

References

Comparative analysis of fluorinating agents for pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of fluorine atoms into pyridine scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Fluorinated pyridines are prevalent in a multitude of pharmaceuticals and agrochemicals due to the unique electronic properties that fluorine imparts, such as enhanced metabolic stability, binding affinity, and bioavailability.[1][2] However, the selective and efficient synthesis of these compounds presents a significant challenge due to the electron-deficient nature of the pyridine ring.[1]

This guide provides a comparative analysis of common fluorinating agents used for pyridine synthesis, offering a resource for researchers to select the most suitable reagent and methodology for their specific synthetic goals.

Performance Comparison of Key Fluorinating Agents

The choice of a fluorinating agent is critical and depends on the desired regioselectivity, the substrate's functional group tolerance, and the overall reaction efficiency. The following table summarizes the performance of several leading agents based on experimental data.

Fluorinating AgentReaction TypeTypical SubstratesRegioselectivityTypical ConditionsYieldsStrengthsLimitations
Selectfluor® (F-TEDA-BF₄)Electrophilic FluorinationDihydropyridines, Aryl-metal reagents, Electron-rich pyridinesVaries with substrate; can fluorinate activated positions.Acetonitrile, 0 °C to RT72-91% (from dihydropyridines)[3]Bench-stable, easy to handle, commercially available, soluble in water.[4][5][6]Highly reactive; can be unselective with complex molecules; other N-F reagents may not be effective in some Pd-catalyzed reactions.[7]
N-Fluorobenzenesulfonimide (NFSI) Electrophilic C-H Fluorination(Hetero)arenes, Pyrazoles, AnilidesOften requires a directing group or catalyst for C-H selectivity (e.g., Pd-catalyzed C2/C3 fluorination).[7]Pd(OAc)₂, Acetonitrile, 100-120 °CModerate to Good (e.g., up to 80%)[7]Stable, non-hygroscopic crystalline solid, economical, versatile for C-H fluorination and amination.[7][8][9]Often requires a transition metal catalyst and high temperatures for C-H activation.[7]
N-Fluoropyridinium Salts (e.g., N-fluoropyridinium triflate)Electrophilic FluorinationCarbanions, Enolates, AromaticsVaries; can be tuned by substituents on the pyridine ring.Acetonitrile or CH₂Cl₂, RTGood to High[8]Reactivity is highly tunable by modifying substituents on the pyridine ring; stable and easy to handle.[6][8][9]Solubility can be low, affecting reaction rates; less reactive substrates may require more powerful variants.[6][8]
Silver(II) Fluoride (AgF₂) Radical C-H FluorinationSubstituted Pyridines & DiazinesExclusive selectivity for C-H fluorination adjacent to the ring nitrogen (C2 or C6).[10][11][12]Acetonitrile, Room Temperature, 1 hourGood to High (e.g., 38-90%)[11]Broadly applicable, exceptionally mild conditions, high regioselectivity, safe to handle.[10][12]Requires super-stoichiometric amounts; low yields with pyridines containing multiple electron-withdrawing groups.[11][13]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The fluorination of pyridines can proceed through different pathways depending on the agent used.

Electrophilic Fluorination Pathway

Electrophilic fluorinating agents, such as Selectfluor® and NFSI, are believed to operate through either an SN2 or a Single Electron Transfer (SET) mechanism, a topic that remains a subject of discussion.[14][15] The pathway involves the attack of a nucleophilic carbon center on the electrophilic fluorine atom of the N-F reagent.

G cluster_0 Electrophilic Fluorination Mechanism Pyridine Pyridine Substrate (Nucleophile) TransitionState Transition State (SN2 or SET) Pyridine->TransitionState NF_Reagent N-F Reagent (e.g., Selectfluor®, NFSI) NF_Reagent->TransitionState Product Fluorinated Pyridine TransitionState->Product C-F Bond Formation Byproduct N-Byproduct TransitionState->Byproduct N-F Bond Cleavage G cluster_1 Experimental Workflow: AgF₂ Fluorination Start Pyridine Substrate in Acetonitrile Add_AgF2 Add AgF₂ (3 equiv.) Start->Add_AgF2 Stir Stir at RT (1 hour) Add_AgF2->Stir Quench Quench with aq. NaHCO₃ Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Chromatography Extract->Purify End Isolated 2-Fluoropyridine Purify->End

References

Comparative Guide for the Synthesis and Product Identity Confirmation of 2-(Difluoromethoxy)-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two potential synthetic routes for 2-(Difluoromethoxy)-6-fluoropyridine, a key building block in pharmaceutical and agrochemical research. The document outlines detailed experimental protocols for each method and presents a thorough analysis of the techniques used to confirm the identity and purity of the final product. The information is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound

Two primary synthetic strategies are evaluated:

  • Method A: Nucleophilic Aromatic Substitution (SNAr) of 2,6-difluoropyridine with a difluoromethoxide source.

  • Method B (Alternative): Halogen exchange fluorination of a 2-chloro-6-(difluoromethoxy)pyridine precursor.

Method A: Nucleophilic Aromatic Substitution

This approach involves the reaction of commercially available 2,6-difluoropyridine with a difluoromethoxide anion, generated in situ.

Experimental Protocol:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The flask is charged with sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL) under a nitrogen atmosphere.

  • Generation of Difluoromethoxide: The suspension is cooled to 0 °C in an ice bath. A solution of 2,2-difluoroethanol (5.0 g, 61 mmol) in anhydrous DMF (20 mL) is added dropwise over 30 minutes, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at 0 °C.

  • Nucleophilic Substitution: A solution of 2,6-difluoropyridine (5.75 g, 50 mmol) in anhydrous DMF (20 mL) is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water (100 mL). The mixture is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation or column chromatography on silica gel to afford this compound as a clear, colorless liquid.[1]

Method B: Halogen Exchange Fluorination (Alternative)

This alternative route involves the synthesis of an intermediate, 2-chloro-6-(difluoromethoxy)pyridine, followed by a halogen exchange reaction to introduce the fluorine atom.

Experimental Protocol:

  • Intermediate Synthesis: 2,6-dichloropyridine is reacted with sodium difluoromethoxide (prepared as in Method A) in a suitable high-boiling polar aprotic solvent like sulfolane at elevated temperatures to selectively substitute one chlorine atom.

  • Fluorination: The resulting 2-chloro-6-(difluoromethoxy)pyridine is then subjected to a halogen exchange reaction using a fluoride source such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at high temperatures.[2]

  • Purification: The final product is isolated and purified using similar work-up and purification techniques as described in Method A.

Comparison of Synthesis Methods
ParameterMethod A: Nucleophilic Aromatic SubstitutionMethod B: Halogen Exchange Fluorination
Starting Materials 2,6-difluoropyridine, 2,2-difluoroethanol, Sodium Hydride2,6-dichloropyridine, 2,2-difluoroethanol, Sodium Hydride, Potassium Fluoride
Number of Steps One-pot synthesisTwo-step synthesis
Reaction Conditions Milder conditions (80 °C)Harsher conditions, higher temperatures required for fluorination
Reagent Availability Readily available starting materialsReadily available starting materials
Potential Yield Moderate to highPotentially lower overall yield due to the multi-step process
Potential Impurities Unreacted starting materials, disubstituted productIsomeric byproducts, residual chlorinated intermediates

Product Identity and Purity Confirmation

A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated organic molecules.

Experimental Protocol:

  • Sample Preparation: A sample of the purified product (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.

  • Instrumentation: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.

Expected NMR Data for this compound:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~7.80tH-4 (Pyridine)
~6.90dH-3 (Pyridine)
~6.70dH-5 (Pyridine)
~6.60tJHF = ~74-OCHF₂
¹³C NMR ~163dJCF = ~240C-6 (Pyridine)
~160dJCF = ~30C-2 (Pyridine)
~142dJCF = ~15C-4 (Pyridine)
~115tJCF = ~260-OCHF₂
~110dJCF = ~5C-3 (Pyridine)
~105dJCF = ~40C-5 (Pyridine)
¹⁹F NMR ~-70dJFF = ~2F-6 (Pyridine)
~-80dJHF = ~74-OCHF₂
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the product and to confirm its molecular weight and fragmentation pattern.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the product is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A GC system equipped with a capillary column (e.g., HP-5MS) is coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (70 eV)

    • Mass Range: m/z 40-400

Expected GC-MS Data:

Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
~8-10163114 ([M-CHF₂]⁺), 95 ([M-OCHF₂]⁺), 69, 51
High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the final product with high accuracy.

Experimental Protocol:

  • Sample Preparation: A standard solution of the product is prepared in the mobile phase.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

Expected HPLC Data:

Retention Time (min)Purity (%)
~4-6>98%

Visualized Workflows

Synthesis Workflow (Method A)

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_6_difluoropyridine 2,6-Difluoropyridine reaction Nucleophilic Aromatic Substitution in DMF 2_6_difluoropyridine->reaction sodium_hydride Sodium Hydride sodium_hydride->reaction 2_2_difluoroethanol 2,2-Difluoroethanol 2_2_difluoroethanol->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification final_product This compound purification->final_product

Caption: Synthesis workflow for this compound via SNAr.

Analytical Confirmation Workflow

Analytical_Workflow cluster_techniques Analytical Techniques crude_product Crude Product purified_product Purified Product crude_product->purified_product Purification structural_confirmation Structural Confirmation purified_product->structural_confirmation purity_assessment Purity Assessment purified_product->purity_assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structural_confirmation->NMR GCMS GC-MS purity_assessment->GCMS HPLC HPLC purity_assessment->HPLC final_confirmation Final Product Confirmation NMR->final_confirmation GCMS->final_confirmation HPLC->final_confirmation

Caption: Workflow for analytical confirmation of product identity and purity.

References

Assessing the Lipophilicity of Difluoromethoxylated Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and optimizing a compound's lipophilicity is a cornerstone of modern medicinal chemistry. The difluoromethoxy group (-OCF2H) has emerged as a substituent of significant interest, offering nuanced control over a molecule's physicochemical properties. This guide provides a comprehensive comparison of the lipophilicity of difluoromethoxylated compounds against common analogs, supported by experimental data, detailed protocols, and conceptual visualizations to aid in rational drug design.

The lipophilicity of a drug candidate profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The introduction of fluorine-containing functional groups is a widely adopted strategy to modulate this critical property. While the trifluoromethyl (-CF3) and methoxy (-OCH3) groups have been extensively studied, the difluoromethoxy (-OCF2H) group presents a unique and advantageous profile. It is often described as possessing "dynamic" or "conformation-dependent" lipophilicity, allowing it to adapt to different molecular environments.

Quantitative Comparison of Lipophilicity

The lipophilicity of a compound is typically quantified by its partition coefficient (logP) or distribution coefficient (logD at a specific pH). A positive logP value indicates a preference for a lipid-like environment (more lipophilic), while a negative value signifies a preference for an aqueous environment (more hydrophilic).

One way to compare the lipophilicity of different functional groups is through the Hansch parameter (π), which represents the contribution of a substituent to the overall logP of a parent molecule.

Functional GroupHansch Parameter (π) on Aromatic RingGeneral Impact on Lipophilicity
-OCH3 (Methoxy) -0.05 to 0.00Generally considered non-lipophilic to slightly hydrophilic
-OCF2H (Difluoromethoxy) +0.2 to +0.6 (calculated)Moderately lipophilic, with "dynamic" character[1]
-OCF3 (Trifluoromethoxy) +1.04Highly lipophilic

Experimental logP values for simple aromatic compounds further illustrate the differences in lipophilicity imparted by these substituents.

CompoundStructureExperimental logP
Methoxybenzene (Anisole) C₆H₅OCH₃2.11[2]
Difluoromethoxybenzene C₆H₅OCF₂H2.31
(Trifluoromethoxy)benzene C₆H₅OCF₃2.7 (calculated)

The change in lipophilicity upon substitution (ΔlogP) provides valuable insights for medicinal chemists.

SubstitutionΔlogP (experimental)Implication
Aryl-OCH3 → Aryl-OCF3 +1.0 ± 0.3Significant increase in lipophilicity
Aryl-OCF3 → Aryl-OCF2H -0.7 ± 0.1Significant decrease in lipophilicity
Aryl-OCH3 → Aryl-OCF2H -0.1 to +0.4Variable, context-dependent change in lipophilicity

The "Chameleon" Nature of the Difluoromethoxy Group

The difluoromethoxy group's unique "dynamic lipophilicity" arises from its ability to adopt different conformations. The C-O-C bond angle and the orientation of the C-H and C-F bonds can change depending on the surrounding molecular environment. This conformational flexibility allows the -OCF2H group to present either a more polar or a more lipophilic face, enabling it to adapt to changes in the polarity of its surroundings. This "chameleon-like" behavior can be advantageous in drug design, potentially allowing a molecule to traverse both aqueous and lipid environments effectively.

Dynamic Lipophilicity of the Difluoromethoxy Group cluster_polar Polar Environment (e.g., Aqueous Phase) cluster_lipophilic Lipophilic Environment (e.g., Lipid Bilayer) polar_env H-bond Acceptor ocf2h_polar OCF2H (Polar Conformation) polar_env->ocf2h_polar H-bond interaction ocf2h_lipo OCF2H (Lipophilic Conformation) ocf2h_polar->ocf2h_lipo Conformational Change lipo_env Hydrophobic Pocket lipo_env->ocf2h_lipo Hydrophobic interaction caption Conformational flexibility of the -OCF2H group allows for adaptation to different environments.

Caption: Conformational flexibility of the -OCF2H group.

Experimental Protocols for Lipophilicity Determination

Accurate determination of logP and logD is crucial for understanding a compound's behavior. The following are summaries of two standard experimental methods.

Shake-Flask Method for logP/logD Determination

This traditional and often considered "gold standard" method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and an aqueous buffer (for logD) or pure water (for logP).

Protocol:

  • Preparation of Phases: n-Octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated by mixing them vigorously for 24 hours, followed by separation of the two phases.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: An aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: The vial is shaken or agitated for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP or logD is the base-10 logarithm of this value.

Shake-Flask Method Workflow start Start prepare_phases Prepare Pre-saturated n-Octanol and Buffer start->prepare_phases prepare_compound Prepare Compound Stock Solution start->prepare_compound partitioning Add Compound to Octanol/Buffer Mixture prepare_phases->partitioning prepare_compound->partitioning equilibration Shake to Equilibrate partitioning->equilibration separation Centrifuge to Separate Phases equilibration->separation quantification Quantify Compound in Each Phase (e.g., LC-MS) separation->quantification calculation Calculate logP/logD quantification->calculation end End calculation->end

Caption: Workflow for logP/logD determination by the shake-flask method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for logP Estimation

This chromatographic method provides a higher-throughput alternative to the shake-flask method for estimating logP. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.

Protocol:

  • System Setup: An HPLC system with a reversed-phase column (e.g., C18) is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: A series of standard compounds with known logP values are injected into the HPLC system.

  • Retention Time Measurement: The retention time (t_R) for each standard is recorded. The dead time (t_0), the time for an unretained compound to pass through the column, is also determined.

  • Capacity Factor Calculation: The capacity factor (k) for each standard is calculated using the formula: k = (t_R - t_0) / t_0.

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k) against the known logP values of the standards. A linear regression is performed to obtain a calibration equation.

  • Test Compound Analysis: The test compound is injected into the same HPLC system under identical conditions to determine its retention time.

  • logP Estimation: The capacity factor for the test compound is calculated, and its logP value is estimated using the calibration equation.

Conclusion

The difluoromethoxy group offers a compelling alternative to more traditional substituents for fine-tuning the lipophilicity of drug candidates. Its unique, conformation-dependent lipophilicity provides a level of adaptability that can be leveraged to optimize a molecule's ADMET properties. By understanding the comparative lipophilicity of the -OCF2H group and employing robust experimental methods for its determination, researchers can make more informed decisions in the design of novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 2-(Difluoromethoxy)-6-fluoropyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-(Difluoromethoxy)-6-fluoropyridine, catering to researchers, scientists, and professionals in drug development.

The disposal of chemical waste, such as this compound, is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper procedures is mandatory to mitigate risks to personnel and the environment. The following information is a comprehensive guide to the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before proceeding with the disposal process, it is imperative to handle this compound with the utmost care. Based on data for structurally related fluorinated pyridines, this compound is likely to be harmful if ingested, inhaled, or comes into contact with skin. It may also cause serious eye and skin irritation.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and closed-toe shoes.

Handling Procedures:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Logistical and Operational Disposal Plan

The primary method for the disposal of this compound is through an approved chemical waste disposal service. It is crucial to follow the specific protocols established by your institution and local regulatory bodies.

Waste Classification and Segregation:

  • Waste Stream: This compound should be classified as halogenated organic waste.

  • Segregation: Do not mix this waste with non-halogenated solvents or other incompatible chemical waste streams. Proper segregation is key to safe and efficient disposal.

Containerization:

  • Primary Container: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.

  • Labeling: The waste container label should include:

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Harmful," "Irritant").

    • The date of accumulation.

    • The name of the principal investigator or responsible person.

Step-by-Step Disposal Procedure

  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.

  • Prepare the Waste:

    • If the chemical is in its original container and is no longer needed, it can be disposed of directly.

    • For solutions or mixtures containing this compound, ensure they are collected in the appropriate halogenated organic waste container.

  • Label the Waste Container: Affix a completed hazardous waste label to the container.

  • Store the Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

Property2-Fluoropyridine2,6-Difluoropyridine2-Chloro-6-(difluoromethoxy)pyridine
Molecular Formula C₅H₄FNC₅H₃F₂NC₆H₄ClF₂NO
Molecular Weight 97.09 g/mol 115.08 g/mol 179.55 g/mol
Boiling Point Not Available124.5 °CNot Available
Flash Point Not Available33 °CNot Available
Hazards Flammable liquid and vapor, Causes skin and eye irritation, May cause respiratory irritation.[1]Flammable liquid, Causes skin and eye irritation.[2]Harmful if swallowed, in contact with skin, or if inhaled, Causes skin and eye irritation.[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling and Collection cluster_storage Storage and Disposal A Identify Waste (this compound) B Consult Institutional EHS Guidelines A->B C Select Appropriate Waste Container B->C D Wear Appropriate PPE C->D E Transfer Waste to Container in Fume Hood D->E F Securely Seal and Label Container E->F G Store in Designated Satellite Accumulation Area F->G H Schedule Waste Pickup with EHS G->H I Document Waste Disposal H->I

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-(Difluoromethoxy)-6-fluoropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Difluoromethoxy)-6-fluoropyridine was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other fluorinated pyridines. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.

This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans, to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous chemical. The primary hazards include flammability, skin and eye irritation, and potential respiratory tract irritation. Some related compounds are also harmful if swallowed or absorbed through the skin. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartProtective EquipmentRecommended Material/Standard
Eyes/Face Safety glasses with side shields or a face shieldConforming to EN166 (EU) or NIOSH (US) standards
Skin Chemical-resistant glovesNitrile rubber, Butyl rubber (inspect before use)
Lab coat or chemical-resistant apronStandard laboratory coat
Respiratory Respirator (if ventilation is inadequate)Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and ensure a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid direct contact with skin and eyes.[1][2][3] Prevent the inhalation of any vapors or mists.[2][3] Keep the compound away from heat, sparks, and open flames.[2][4]

  • Hygiene: Wash hands thoroughly after handling the chemical, especially before breaks and at the end of the workday.[3][5][6] Do not eat, drink, or smoke in the laboratory.[5][6]

Storage Plan:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][5]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Table 2: Emergency Procedures

SituationAction
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3]
Eye Contact Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3]
Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[1][2][3] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[1][7]

Disposal Plan

Chemical waste must be managed in compliance with all local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. Do not mix with other waste.[7]

  • Container Management: Ensure the waste container is compatible with the chemical and is kept closed.[8]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[7] Do not dispose of it down the drain.[1][2][3]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 Start Experiment handle2 Avoid Inhalation, Ingestion, and Skin Contact handle1->handle2 handle3 Keep Away from Ignition Sources handle2->handle3 post1 Securely Close Container handle3->post1 End Experiment post2 Wash Hands Thoroughly post1->post2 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Arrange for Professional Disposal disp1->disp2 spill Spill Response exposure First Aid

Caption: This diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.

References

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